molecular formula C61H100O9 B1608309 Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate CAS No. 106327-92-8

Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate

货号: B1608309
CAS 编号: 106327-92-8
分子量: 977.4 g/mol
InChI 键: ITKYCYSYWXAVCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate is a multifunctional organic intermediate designed for advanced materials science research, particularly in the development of high-performance polymers. This compound is structurally derived from 3,3',4,4'-benzophenonetetracarboxylic acid (BPTCA), a well-known precursor for a class of thermally stable polymers called polyimides . The presence of four elongated undecyl chains significantly alters the properties of the core structure, likely enhancing its solubility in organic solvents and compatibility with hydrophobic polymer systems. This makes it a valuable candidate for researchers investigating processable high-temperature resins, specialty plasticizers, or tailored macromolecular architectures. The benzhydrol moiety and multiple carboxylate groups offer versatile sites for further chemical transformation, enabling its use as a cross-linking agent or a building block for dendritic polymers. In academic and industrial R&D settings, this reagent holds specific value for synthesizing novel polyimides and polyesters, which are renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength . Furthermore, the benzophenone core, a feature of its precursor, is known for its ability to absorb ultraviolet light and participate in photo-induced reactions . This suggests potential research applications in creating UV-curable coatings, photosensitive materials, or fabrics with built-in ultraviolet protection, expanding its utility beyond traditional high-performance plastics.

属性

IUPAC Name

diundecyl 4-[[3,4-bis(undecoxycarbonyl)phenyl]-hydroxymethyl]benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100O9/c1-5-9-13-17-21-25-29-33-37-45-67-58(63)53-43-41-51(49-55(53)60(65)69-47-39-35-31-27-23-19-15-11-7-3)57(62)52-42-44-54(59(64)68-46-38-34-30-26-22-18-14-10-6-2)56(50-52)61(66)70-48-40-36-32-28-24-20-16-12-8-4/h41-44,49-50,57,62H,5-40,45-48H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKYCYSYWXAVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)O)C(=O)OCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400140
Record name ETH 2112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

977.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106327-92-8
Record name ETH 2112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Thermodynamic properties of benzhydrol tetracarboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling of Benzhydrol-3,3',4,4'-Tetracarboxylate Esters: A Characterization Framework

Executive Summary

Benzhydrol-3,3',4,4'-tetracarboxylate esters represent a specialized class of aromatic polyesters derived from the reduction of benzophenone-3,3',4,4'-tetracarboxylic acid (or its dianhydride, BTDA).[1][2] Unlike their ketone-bridged counterparts, these molecules possess a central secondary alcohol moiety (benzhydrol bridge), which introduces a critical site for hydrogen bonding and chemical functionalization.[1][2]

This guide provides a technical roadmap for characterizing the thermodynamic properties of these esters. It focuses on the interplay between the rigid aromatic core and the flexible alkyl ester "wings" (e.g., tetraundecyl esters), which dictates their utility as high-performance plasticizers, synthetic lubricants, or cross-linkable polymer precursors.

Structural Thermodynamics & Molecular Architecture

The thermodynamic behavior of benzhydrol tetracarboxylate esters is governed by two competing structural domains: the polar, rigid core and the non-polar, flexible shell .

The Benzhydrol Core (The "Anchor")
  • Structure: Two benzene rings connected by a hydroxymethylene (-CH(OH)-) bridge.[1][2]

  • Thermodynamic Impact:

    • Hydrogen Bonding: The central hydroxyl group acts as both a hydrogen bond donor and acceptor. In the solid state, this significantly increases the lattice energy compared to the benzophenone analog, potentially raising the melting point of short-chain esters (methyl/ethyl).

    • Rotational Barrier: The

      
       hybridization of the central carbon allows for greater conformational flexibility than the 
      
      
      
      carbonyl of benzophenone, affecting the entropy of fusion (
      
      
      ).
The Ester "Wings" (The "Plasticizers")
  • Structure: Four alkyl chains (e.g., undecyl,

    
    ) attached at the 3,3',4,4' positions.[1][2]
    
  • Thermodynamic Impact:

    • Internal Plasticization: As alkyl chain length (

      
      ) increases, the free volume between molecules increases.[1] This disrupts the 
      
      
      
      stacking of the aromatic cores, leading to a dramatic decrease in melting point (
      
      
      ) and glass transition temperature (
      
      
      ).
    • Phase State:

      • Short Chain (

        
        ):  Crystalline solids.[1][2] High 
        
        
        
        .
      • Long Chain (

        
        ):  Viscous liquids or waxy solids.[1][2] The tetraundecyl ester (CAS 106327-92-8) is designed to be liquid at room temperature for use as a lubricant or plasticizer.[1][2]
        

Thermal Stability & Degradation Pathways

A critical "field-proven insight" for researchers working with benzhydrol esters is their specific thermal instability compared to simple alkyl esters.[1][2] The central benzhydrol bridge is the thermodynamic weak link.

Dehydration (The Primary Failure Mode)

At elevated temperatures (


) or in the presence of acidic catalysts, the central hydroxyl group can undergo dehydration. This reaction is thermodynamically driven by the formation of a conjugated system (tetraphenylethylene derivative), often leading to discoloration and cross-linking.
Oxidative Reversion

In aerobic environments, the secondary alcohol is susceptible to oxidation, reverting to the benzophenone tetracarboxylate. This changes the polarity and solubility profile of the material mid-process.

Figure 1: Thermal Degradation Pathways of Benzhydrol Esters

Decomposition Ester Benzhydrol Ester (Secondary Alcohol) Heat Heat / Acid Cat. Ester->Heat Oxidation O2 / Heat Ester->Oxidation Alkene Tetraphenylethylene Derivative (Conjugated/Yellowing) Heat->Alkene - H2O (Dehydration) Ketone Benzophenone Ester (Reversion) Oxidation->Ketone - 2H (Oxidation)

Caption: Thermal stress causes dehydration to conjugated alkenes (red) or oxidative reversion to ketones (green).[1][2]

Experimental Protocols for Thermodynamic Profiling

To accurately characterize these materials, a multi-modal approach is required. Standard melting point apparatus is insufficient due to the complex phase behavior of tetra-esters.[2]

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


, 

, and crystallization kinetics.
  • Sample Prep: Hermetically seal 3–5 mg of ester in an aluminum pan.

  • Heat-Cool-Heat Cycle:

    • Cycle 1: Heat from -90°C to 150°C at 10°C/min (erase thermal history).

    • Cool: Cool to -90°C at 5°C/min (controlled crystallization).

    • Cycle 2: Heat from -90°C to 250°C at 10°C/min.[1][2]

  • Analysis:

    • Glass Transition (

      
      ):  Look for the step change in heat capacity in Cycle 2.[1] For tetraundecyl esters, expect 
      
      
      
      in the range of -60°C to -40°C.[1][2]
    • Cold Crystallization: If an exothermic peak appears during heating (Cycle 2), the material is amorphous but crystallizable.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: Establish the "Safe Processing Window" (defined as


, the temperature at 5% weight loss).
  • Atmosphere: Run in Nitrogen (to isolate thermal decomposition) and Air (to assess oxidative stability).[1][2]

  • Ramp: 10°C/min from Ambient to 600°C.

  • Critical Check:

    • Look for a minor weight loss event (~1-2%) around 200-250°C.[1][2] This often corresponds to the loss of water via the dehydration mechanism described in Section 2.1, preceding the major ester decomposition at >350°C.

Solubility & Solution Thermodynamics

For drug development applications (e.g., using the ester as a lipophilic carrier), understanding the solubility parameter (


) is essential.
ParameterContribution SourceThermodynamic Effect
Dispersion (

)
Aromatic Rings + Alkyl ChainsHigh.[1][2] Dominates in long-chain esters (e.g., tetraundecyl).[1][2]
Polarity (

)
Ester Groups (-COO-)Moderate.[1][2] Four ester groups provide significant polar interaction sites.[1][2]
H-Bonding (

)
Central Hydroxyl (-OH)Variable.[1][2] High for the core; shielded in long-chain esters.[1][2]

Prediction:

  • Short Chain Esters: Soluble in polar aprotic solvents (DMSO, DMF, Acetone).[1][2]

  • Long Chain Esters (e.g., Tetraundecyl): Soluble in non-polar solvents (Hexane, Toluene, Chloroform).[1][2] Insoluble in water.[1][2]

References

  • Synthesis of Polyimide Precursors: Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA). PubChem.[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Benzhydrol Properties: Diphenylmethanol (Benzhydrol).[1][2][4][5] National Center for Biotechnology Information.[1][2] PubChem Compound Summary. Available at: [Link][1][2]

  • Ester Thermodynamics: Standard enthalpies of combustion and formation for fatty acid esters. ResearchGate. Available at: [Link]

  • Thermal Analysis Methodology: Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit Laboratories.[1][2] Available at: [Link][1][2]

Sources

An In-depth Technical Guide to the Tetraundecyl Ester of Benzhydrol-3,3',4,4'-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The tetraundecyl ester of benzhydrol-3,3',4,4'-tetracarboxylic acid is not a commercially cataloged chemical. As such, no direct Safety Data Sheet (SDS) or experimental data is publicly available. This guide has been constructed by a Senior Application Scientist through a comprehensive analysis of its constituent chemical moieties: benzhydrol, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and undecyl alcohol. The safety, handling, and toxicological data presented are inferred based on the known properties of these precursors and the general characteristics of long-chain alkyl esters. This document is intended for informational purposes for research and development professionals and should be supplemented with rigorous in-house evaluation and safety assessments before any experimental work is undertaken.

Executive Summary: A Molecule of Inferred Potential

The tetraundecyl ester of benzhydrol-3,3',4,4'-tetracarboxylic acid is a large, lipophilic molecule synthesized from a benzophenone-derived tetracarboxylic acid core, reduced at the ketone to a benzhydrol, and subsequently esterified with four undecyl (C11) alcohol chains. The absence of this compound from commercial catalogs suggests its novelty and specialized nature. Its structure implies potential applications in fields requiring high lipophilicity, such as in the formulation of drug delivery systems, as a component of advanced biomaterials, or as a pro-drug moiety. The central benzhydrol group offers a site for further functionalization, while the four long alkyl chains are expected to dominate its physical properties, rendering it a waxy or oily solid with very low water solubility. This guide provides a foundational understanding of its inferred properties, a proposed synthesis protocol, and a comprehensive, albeit predictive, safety and handling profile to enable its initial exploration in a research setting.

Chemical Identity and Inferred Physicochemical Properties

The structural components of the target molecule provide a strong basis for predicting its physical and chemical characteristics. The core is the highly functionalized benzhydrol-3,3',4,4'-tetracarboxylic acid, with the four carboxylic acid groups esterified with undecyl alcohol.

Caption: Chemical structure of the tetraundecyl ester of benzhydrol-3,3',4,4'-tetracarboxylic acid.

PropertyInferred Value/CharacteristicRationale
IUPAC Name Tetraundecyl 5,5'-(hydroxymethanediyl)bis(2-benzofuran-1,3-dione-4-carboxylate)Based on systematic nomenclature rules.
Molecular Formula C61H90O9Derived from the structure (C17H8O9 core + 4 * C11H23 chains, adjusted for esterification).
Molecular Weight ~991.36 g/mol Calculated from the molecular formula.
Appearance White to off-white waxy solid or viscous oil.Long alkyl chains typically impart a waxy or oily character. The BTDA precursor is a white powder.[1]
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, dichloromethane, THF).The four C11 alkyl chains create a highly nonpolar molecule. Undecyl alcohol has very low water solubility.[1]
Melting Point Expected to be relatively low, likely <100 °C.Long-chain esters often have melting points lower than their parent carboxylic acids. Undecyl alcohol melts around 19°C.
Boiling Point Very high; decomposition likely at atmospheric pressure.High molecular weight and numerous polar ester groups lead to a high boiling point.
Stability Stable under normal conditions. Sensitive to strong acids, bases (hydrolysis), and strong oxidizing agents.Ester linkages are susceptible to hydrolysis. The benzhydrol moiety can be oxidized. Undecyl alcohol is incompatible with strong acids and oxidizing agents.[2]

Proposed Synthesis and Characterization

The synthesis of the target compound can be envisioned as a two-step process starting from the commercially available 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).

Synthesis Workflow

G A 3,3',4,4'-Benzophenone- tetracarboxylic Dianhydride (BTDA) Reagent1 H₂O (Hydrolysis) A->Reagent1 B Benzophenone-3,3',4,4'- tetracarboxylic Acid (BTA) Reagent2 Reducing Agent (e.g., NaBH₄) B->Reagent2 C Benzhydrol-3,3',4,4'- tetracarboxylic Acid Reagent3 Undecyl Alcohol (4 eq.) Esterification Catalyst (e.g., TiCl₄) C->Reagent3 D Tetraundecyl Ester of Benzhydrol- 3,3',4,4'-tetracarboxylic Acid Reagent1->B Step 1a: Hydrolysis Reagent2->C Step 1b: Reduction Reagent3->D Step 2: Esterification

Sources

Physicochemical Profiling of High Molecular Weight Benzhydrol Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the physicochemical profiling, synthesis, and characterization of High Molecular Weight (HMW) Benzhydrol Esters . These compounds, characterized by the bulky diphenylmethanol (benzhydrol) moiety coupled with large carboxylates (MW > 450 Da), present unique challenges in solubility, polymorphism, and hydrolytic stability.

A Technical Guide to Synthesis, Stability, and Solid-State Characterization

Introduction: The Molecular Architecture

High molecular weight benzhydrol esters are frequently utilized as lipophilic prodrugs (to mask carboxylic acids), plasticizers, or intermediates in the synthesis of antihistamines and anticholinergics.

The defining feature of this class is the Benzhydryl "Butterfly" Motif .[1] The two phenyl rings attached to the methine carbon create significant steric bulk (~184 Da for the alcohol alone) and high lipophilicity. When esterified with high molecular weight acids (e.g., fatty acids, drug conjugates), two critical physical behaviors emerge:

  • Lattice Disruption: The non-planar, rotatable phenyl rings often disrupt crystal packing, leading to a propensity for polymorphism or amorphous solid formation.[1]

  • Hydrophobic Shielding: The benzhydryl group acts as a "grease ball," drastically reducing aqueous solubility while enhancing permeability across lipid bilayers.[1]

Physicochemical Properties & Solubility Profiling[1][2][3][4]

For HMW esters, solubility is the primary bottleneck. These compounds typically fall into BCS Class II or IV (Low Solubility).[1]

Thermodynamic Solubility & Solvent Selection

Unlike simple methyl esters, HMW benzhydrol esters are often insoluble in standard alcohols (methanol/ethanol) at room temperature.[1]

Solvent ClassSuitabilityMechanistic Insight
Chlorinated (DCM, Chloroform) Excellent Primary dissolution media.[1] The polarizability of Cl interacts favorably with the pi-systems of the benzhydryl rings.
Esters (Ethyl Acetate) Good Useful for crystallization.[1] Moderate solubility allows for temperature-dependent solubility curves.[1]
Alcohols (MeOH, IPA) Poor Ideal Anti-Solvent. The high dielectric constant forces the hydrophobic ester out of solution.[1]
Alkanes (Hexane, Heptane) Variable Soluble at high temperatures; often used to drive precipitation of impurities while keeping the ester in solution (or vice versa depending on the acid tail).

Scientist’s Note: When developing a crystallization protocol, avoid pure ethanol. The high melting point of HMW esters often leads to "oiling out" (liquid-liquid phase separation) before crystallization occurs. Use a DCM/Heptane or THF/Water system to control nucleation.[1]

Solid-State Characterization (Polymorphism)

The steric bulk of the benzhydryl group allows for multiple packing arrangements (polymorphs).

  • DSC (Differential Scanning Calorimetry): Look for multiple endotherms.[1] A sharp peak < 100°C often indicates a metastable form or solvate.[1] A broad exotherm following a melt indicates recrystallization of a stable polymorph.[1]

  • XRD (X-Ray Diffraction): Essential to distinguish between amorphous "gums" (common in HMW esters) and true crystalline lattices.[1]

Visualization: Solid-State Logic Flow

SolidState Start Crude HMW Ester DSC DSC Analysis (10°C/min) Start->DSC Result1 Sharp Melt Only DSC->Result1 Single Endotherm Result2 Melt + Recrystallization DSC->Result2 Exo/Endo Events Result3 Glass Transition (Tg) DSC->Result3 Step Change Action1 Pure Crystalline Form Result1->Action1 Action2 Polymorph Screening (Change Solvent) Result2->Action2 Action3 Amorphous Dispersion (Check Stability) Result3->Action3

Caption: Decision tree for interpreting thermal events in benzhydrol esters to identify polymorphism or amorphous phases.

Chemical Stability: The Hydrolysis Paradox

Benzhydrol esters exhibit a unique stability profile compared to aliphatic esters due to the Steric vs. Electronic trade-off.[1]

  • Base Hydrolysis (Saponification): Retarded. The massive benzhydryl group sterically hinders the approach of the hydroxide ion (

    
    ) to the carbonyl carbon. These esters are generally more stable  to base than methyl/ethyl esters.[1]
    
  • Acid Hydrolysis: Accelerated. This is the critical liability.[1] The benzhydryl cation (

    
    ) is resonance-stabilized.[1] Under acidic conditions, the ester oxygen protonates, and the bond cleaves via an 
    
    
    
    -like mechanism, ejecting the stable carbocation.

Protocol Implication: During synthesis workup, avoid strong mineral acids (HCl) for quenching. Use buffered ammonium chloride (


) or dilute citric acid.[1]
Visualization: Stability Pathways

Stability cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) Ester Benzhydryl Ester Protonation Carbonyl Protonation Ester->Protonation Fast Attack Nucleophilic Attack (Sterically Hindered) Ester->Attack Slow Cleavage S_N1 Cleavage (Cation Formation) Protonation->Cleavage ProductA Benzhydryl Cation + Carboxylic Acid Cleavage->ProductA Transition Tetrahedral Intermediate (High Energy) Attack->Transition ProductB Benzhydrol + Carboxylate Transition->ProductB

Caption: Mechanistic divergence: Acid promotes rapid S_N1 cleavage due to cation stability, while steric bulk slows basic hydrolysis.

Synthesis & Purification Protocol

For HMW esters, standard Fischer esterification often fails due to the alcohol's steric bulk and the acid's low solubility. The Steglich Esterification is the gold standard here.

Reagents:

  • High MW Carboxylic Acid (1.0 eq)

  • Benzhydrol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Carboxylic Acid and Benzhydrol in dry DCM under nitrogen.

  • Activation: Cool to 0°C. Add DMAP followed by slow addition of DCC. Reasoning: Low temperature prevents N-acylurea side-product formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.[1]

  • Filtration: Filter off the DCU byproduct using a sintered glass funnel.

  • Workup (Crucial):

    • Wash filtrate with 5% Acetic Acid (removes DMAP).[1] Do not use HCl.

    • Wash with 5% NaHCO3 (removes unreacted acid).[1]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane. If the product oils out, use column chromatography (Silica, 0-10% EtOAc in Hexane).

Analytical Validation
MethodParameterAcceptance Criteria
HPLC (Reverse Phase) Purity> 98.0% Area.[1] Note: Use C18 columns with high organic modifier (e.g., 90% ACN) due to lipophilicity.[1]
1H NMR (CDCl3) IdentityCharacteristic "Butterfly" singlet for the methine proton (

) around δ 6.9 - 7.0 ppm .[1]
TGA (Thermogravimetric) Solvates< 0.5% weight loss before melt (confirms removal of lattice solvent).[1]
References
  • Synthesis of Benzhydryl Esters: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Prodrug Properties: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Hydrolytic Stability: Bender, M. L. (1960).[1] Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. Link

  • Solid State Characterization: Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences. Link

Sources

Literature review on benzhydrol-3,3',4,4'-tetracarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzhydrol-3,3',4,4'-tetracarboxylate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry and materials science, the rational design of molecules by combining privileged structural motifs is a cornerstone of innovation. This guide focuses on a novel class of compounds: benzhydrol-3,3',4,4'-tetracarboxylate derivatives . This chemical family merges two significant scaffolds. The first is the benzhydrol (or diphenylmethanol) core, a secondary alcohol recognized as a "privileged pharmacophore" due to its prevalence in a wide array of antihistaminic and neuroactive drugs.[1][2] The second is the 3,3',4,4'-tetracarboxylate substitution pattern, which offers a tetra-functional platform for creating complex molecular architectures, prodrugs, or advanced polymers.

The strategic combination of the bioactive benzhydrol moiety with the versatile tetracarboxylate framework presents a compelling opportunity for developing new therapeutic agents and functional materials. The carboxylate groups can enhance solubility, serve as handles for covalent attachment of other molecules, or chelate metal ions. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this compound class. It bridges the gap in the existing literature by proposing logical synthetic pathways based on the established chemistry of its precursors, detailing robust characterization protocols, and exploring the significant therapeutic and material applications that await investigation.

Part 1: A Review of the Core Chemical Scaffolds

A thorough understanding of the constituent parts is essential before exploring the synthesis of the target derivatives. The properties of benzhydrol and its oxidized precursor, benzophenone tetracarboxylic acid, dictate the synthetic strategies and potential applications.

The Benzhydrol Moiety: A Privileged Structure

Benzhydrol, chemically known as diphenylmethanol, is a secondary alcohol with the formula (C₆H₅)₂CHOH.[3] Its structure is foundational to numerous pharmacologically active compounds, where it often serves as a key intermediate in their synthesis.[2][4]

  • Structure and Properties: It is a white crystalline solid, soluble in organic solvents but largely insoluble in water.[3][5] The reactivity of the secondary hydroxyl group and the steric hindrance from the two phenyl rings are its defining chemical features.

  • Significance in Medicinal Chemistry: The benzhydryl motif is central to many commercial drugs, particularly antihistamines (e.g., diphenhydramine) and calcium channel blockers (e.g., flunarizine).[1][2] Its presence in over 300 drug targets underscores its importance as a scaffold that favorably interacts with biological systems.[1]

  • Established Synthesis Routes: The most direct method for synthesizing benzhydrol derivatives is the selective reduction of the corresponding benzophenone. This transformation is highly efficient and can be achieved through several methods, including catalytic hydrogenation or using chemical reducing agents like sodium borohydride.[2][5] For advanced applications requiring specific stereochemistry, asymmetric hydrogenation methods have been developed to produce chiral benzhydrols with high enantiomeric excess.[2]

The 3,3',4,4'-Tetracarboxylic Acid Moiety

This functionality is typically handled via its more stable and reactive precursor, benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) . BTDA is a highly valuable monomer in the synthesis of high-performance polyimides.

  • Structure and Reactivity: The dianhydride structure contains two reactive anhydride groups, which are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This reactivity is the key to its utility in derivatization. Upon exposure to water, it hydrolyzes to form the corresponding benzophenone-3,3',4,4'-tetracarboxylic acid.[6]

  • Biological Relevance: While primarily known in materials science, derivatives of BTDA have demonstrated intriguing biological activity. Studies have shown that certain BTDA derivatives can act as inhibitors of hexokinase II (HKII), an enzyme that is a promising target in oncology.[7][8] This suggests that the benzophenone tetracarboxylic scaffold itself has therapeutic potential.

Part 2: Proposed Synthesis of Benzhydrol-3,3',4,4'-tetracarboxylate Derivatives

As there is no established, direct synthesis reported in the literature for this specific class of molecules, a logical, multi-step pathway is proposed. The most viable strategy involves the selective reduction of a protected benzophenone-3,3',4,4'-tetracarboxylate precursor. This approach leverages well-understood reactions and ensures the stability of the carboxylate groups.

Proposed Synthetic Workflow

Synthesis_Workflow BTDA Benzophenone-3,3',4,4'- tetracarboxylic dianhydride (BTDA) Tetraester Benzophenone-3,3',4,4'- tetracarboxylate Tetraester BTDA->Tetraester Esterification Alcohol Alcohol (e.g., MeOH, EtOH) + Acid Catalyst Target Benzhydrol-3,3',4,4'- tetracarboxylate Tetraester Tetraester->Target Selective Ketone Reduction Reducer Selective Reducing Agent (e.g., NaBH₄)

Caption: Proposed two-step synthesis of benzhydrol-3,3',4,4'-tetracarboxylate esters.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Tetramethyl Benzophenone-3,3',4,4'-tetracarboxylate

  • Causality: The carboxylic acid groups of BTDA must be protected as esters before the ketone reduction. Esters are generally stable to mild reducing agents like sodium borohydride, preventing unwanted side reactions. Methanol is chosen for its simplicity and high reactivity.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) (1 equivalent) in anhydrous methanol (20-30 mL per gram of BTDA).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude tetramethyl benzophenone-3,3',4,4'-tetracarboxylate. The product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Reduction to Tetramethyl Benzhydrol-3,3',4,4'-tetracarboxylate

  • Causality: Sodium borohydride (NaBH₄) is an ideal choice for this step. It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters. The reaction is typically performed at low temperatures to enhance selectivity and control the reaction rate.

  • Setup: Dissolve the tetramethyl benzophenone-3,3',4,4'-tetracarboxylate (1 equivalent) from the previous step in a mixture of methanol and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Quenching: Slowly add a saturated ammonium chloride solution or dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction.

  • Extraction & Purification: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, tetramethyl benzhydrol-3,3',4,4'-tetracarboxylate, can be purified by column chromatography.

Part 3: Derivatization and Further Applications

The synthesized benzhydrol tetraester is not an endpoint but a versatile platform for creating a diverse library of compounds.

Potential Derivatization Pathways

Derivatization_Pathways Start Benzhydrol-3,3',4,4'- tetracarboxylate Tetraester Acid Benzhydrol-3,3',4,4'- tetracarboxylic Acid Start->Acid Hydrolysis (Acid/Base) Amide Tetra-amide Derivatives Start->Amide Aminolysis Polymer Polyesters / Polyamides Acid->Polymer Polycondensation MOF Metal-Organic Frameworks (MOFs) Acid->MOF Solvothermal Reaction with Metal Salts

Caption: Key derivatization routes from the core benzhydrol tetraester intermediate.

  • Hydrolysis to the Tetracarboxylic Acid: The four ester groups can be hydrolyzed back to carboxylic acids under either acidic or basic conditions. This water-soluble derivative would be an excellent candidate for biological screening or as a building block for coordination polymers and metal-organic frameworks (MOFs).[9]

  • Amidation: The esters can be converted to amides by reacting them with primary or secondary amines. This allows for the introduction of diverse functional groups, potentially tuning the compound's biological activity, solubility, or cell permeability.

  • Polymer Synthesis: The free tetracarboxylic acid or its activated derivatives can be used as a monomer in polycondensation reactions with diols or diamines to create novel polyesters and polyimides with the benzhydrol moiety integrated into the polymer backbone.

Part 4: Characterization and Analytical Data

Accurate characterization is critical to confirm the successful synthesis of the target molecules. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis
Technique Benzophenone Tetraester (Precursor) Benzhydrol Tetraester (Product) Justification
¹H NMR Aromatic protons (multiplets, ~7.5-8.0 ppm), Methyl protons (-OCH₃, singlet, ~3.9 ppm).Aromatic protons (multiplets, ~7.2-7.8 ppm), Hydroxyl proton (-OH, broad singlet, variable ppm) , Methine proton (-CHOH, singlet, ~5.8 ppm) , Methyl protons (-OCH₃, singlet, ~3.9 ppm).Appearance of the characteristic methine and hydroxyl protons confirms the reduction of the ketone.
¹³C NMR Ketone Carbonyl (~195 ppm) , Ester Carbonyls (~165 ppm), Aromatic carbons (~125-140 ppm), Methyl carbons (~52 ppm).Methine Carbon (-CHOH, ~75-80 ppm) , Ester Carbonyls (~165 ppm), Aromatic carbons (~125-145 ppm), Methyl carbons (~52 ppm).The disappearance of the downfield ketone signal and the appearance of the upfield methine carbon signal is definitive proof of the reaction.
IR Spec. Strong C=O stretch (ketone, ~1660 cm⁻¹), Strong C=O stretch (ester, ~1720 cm⁻¹), C-O stretches (~1250 cm⁻¹).Broad O-H stretch (~3400 cm⁻¹) , Strong C=O stretch (ester, ~1720 cm⁻¹), C-O stretches (~1250 cm⁻¹).The disappearance of the ketone C=O band and the appearance of the broad O-H band confirm the conversion.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the tetraester.Molecular ion peak corresponding to the calculated mass of the benzhydrol tetraester (Precursor MW + 2).Confirms the addition of two hydrogen atoms across the carbonyl bond.
Crystallographic Analysis

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[10] Based on known structures, the benzhydrol derivative would likely crystallize in a common space group like P2₁/c or P-1.

Parameter Expected Value (Based on Analogs) Reference
Crystal System Monoclinic or Triclinic[6]
Space Group P2₁/a or P-1[6]
Key Interactions Hydrogen bonding involving the hydroxyl group and ester carbonyls. π-π stacking between phenyl rings.[6]

Part 5: Potential Applications in Drug Development

The unique hybrid structure of benzhydrol-3,3',4,4'-tetracarboxylate derivatives makes them attractive candidates for several therapeutic areas.

  • Anticancer Agents: The parent scaffold, BTDA, has derivatives that inhibit hexokinase II, an enzyme crucial for the high glucose metabolism seen in many cancer cells (the Warburg effect).[7][8] It is plausible that the benzhydrol derivatives could retain or even enhance this activity. The central hydroxyl group could form different hydrogen bonds within the enzyme's active site, potentially leading to altered potency or selectivity.

  • Multi-Target Drug Conjugates: The four carboxylate "handles" can be used to attach other known pharmacophores. For instance, one could synthesize a molecule that combines the antihistaminic properties of the benzhydrol core with another therapeutic agent, creating a single molecule with dual activity.

  • Prodrug Development: The ester groups can be designed to be labile in vivo, releasing the active, water-soluble tetracarboxylic acid derivative upon enzymatic cleavage. This could improve the bioavailability and pharmacokinetic profile of the parent compound.

References

  • Benzhydrol | C13H12O | CID 7037 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Kochel, K. et al. (2017). Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity. Bioorganic & Medicinal Chemistry Letters, 27(3), 427-431. Available at: [Link]

  • Bao, X. et al. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Ohkuma, T. et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659-662. Available at: [Link]

  • Kochel, K. et al. (2017). Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity. University of Lodz Repository. Available at: [Link]

  • Fitzgerald, L. J. & Gerkin, R. E. (1997). Benzophenone-3,3',4,4'-tetracarboxylic acid dihydrate. Acta Crystallographica Section C, 53(9), 1267-1270. Available at: [Link]

  • Sun, D. et al. (2004). Hydrothermal Syntheses, Crystal Structures, and Properties of a Novel Class of 3,3',4,4'-Benzophenone-tetracarboxylate (BPTC) Polymers. Inorganic Chemistry, 43(25), 8262-8270. Available at: [Link]

  • Benzhydrol, 91-01-0. The Good Scents Company. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2021). Egyptian Journal of Chemistry. Available at: [Link]

  • Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. (2022). Scientific Reports. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-02 Protocol for the Synthesis of Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate

Executive Summary

This guide details the synthesis of tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate , a high-molecular-weight ester derivative utilized in advanced dielectric fluids, plasticizers, and cross-linking intermediates. The protocol employs a two-stage synthetic strategy: (1) the exhaustive esterification of 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BTDA) with 1-undecanol, followed by (2) the chemoselective reduction of the central ketone moiety to a secondary alcohol (benzhydrol) using sodium borohydride (


). This route ensures the preservation of the four ester linkages while targeting the specific reduction of the benzophenone core.

Retrosynthetic Analysis & Strategy

The target molecule consists of a diphenylmethanol (benzhydrol) core substituted with four undecyl ester groups. Direct esterification of a benzhydrol-tetracarboxylic acid precursor is operationally difficult due to the potential for self-etherification or lactonization of the alcohol/acid functionalities.

Therefore, the optimal pathway utilizes the robust Benzophenone-3,3',4,4'-tetracarboxylate as a stable intermediate.

  • Step 1 (Esterification): Nucleophilic ring-opening of BTDA by 1-undecanol, followed by acid-catalyzed dehydration to drive the reaction to the tetra-ester.

  • Step 2 (Chemoselective Reduction): Use of Sodium Borohydride (

    
    ) to reduce the ketone to an alcohol. 
    
    
    
    is selected over Lithium Aluminum Hydride (
    
    
    ) because it selectively reduces ketones in the presence of esters.
Synthesis Pathway Diagram

SynthesisPathway BTDA Start: BTDA (Dianhydride Core) Inter Intermediate: Tetraundecyl Benzophenone Tetracarboxylate BTDA->Inter Esterification (p-TsOH, Reflux) Undecanol Reagent: 1-Undecanol (Excess) Undecanol->Inter Product Target: Tetraundecyl Benzhydrol Tetracarboxylate Inter->Product Reduction (0°C, THF/EtOH) NaBH4 Reagent: NaBH4 (Chemoselective Reductant) NaBH4->Product

Figure 1: Two-step synthesis pathway from BTDA to the Benzhydrol Tetra-ester.

Material Specifications

Reagent / SolventCAS No.[1][2]PurityRoleStoichiometry
BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride)2421-28-5>98%Core Precursor1.0 eq
1-Undecanol 112-42-5>97%Nucleophile4.4 eq (10% excess)
p-Toluenesulfonic acid (p-TsOH) 104-15-4>98%Catalyst0.05 eq
Sodium Borohydride (NaBH₄) 16940-66-2>98%Reducing Agent1.5 eq
Toluene 108-88-3ACSSolvent (Step 1)10 mL/g BTDA
THF / Ethanol 109-99-9AnhydrousSolvent (Step 2)1:1 Mix

Experimental Protocol

Phase 1: Synthesis of Tetraundecyl Benzophenone-3,3',4,4'-tetracarboxylate

Objective: Convert the dianhydride to the tetra-ester using azeotropic distillation.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

  • Charging: Add BTDA (10.0 g, 31.0 mmol) and 1-Undecanol (23.5 g, 136.4 mmol, ~4.4 eq) to the flask.

  • Solvent: Add Toluene (150 mL) and p-TsOH (0.3 g, catalytic amount).

  • Reaction:

    • Heat the mixture to reflux (approx. 110°C).

    • Monitor water collection in the Dean-Stark trap. The reaction is theoretically complete when the stoichiometric amount of water (~1.1 mL) is collected.

    • Duration: Typically 12–24 hours.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Wash the organic layer with 5% NaHCO₃ (2 x 50 mL) to remove the catalyst and unreacted acid groups.

    • Wash with Brine (50 mL) and dry over anhydrous MgSO₄ .

    • Filter and concentrate under reduced pressure (Rotovap) to remove Toluene.

  • Purification:

    • Remove excess 1-Undecanol via high-vacuum distillation (undecanol b.p. ~146°C at 10 mmHg) or via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Yield Expectation: 90–95% as a viscous oil or low-melting solid.

Phase 2: Chemoselective Reduction to Benzhydrol Derivative

Objective: Reduce the ketone to an alcohol without hydrolyzing or reducing the ester chains.

  • Setup: Equip a 2-neck round-bottom flask with a thermometer and a nitrogen balloon.

  • Solvation: Dissolve the Tetraundecyl Benzophenone ester (10.0 g, ~10 mmol) from Phase 1 in a mixture of anhydrous THF (50 mL) and Absolute Ethanol (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition:

    • Slowly add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 eq) in small portions over 20 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure venting.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C).

    • Monitor via TLC (Hexane:EtOAc 80:20). The starting material (UV active, ketone) should disappear, and a more polar spot (alcohol) should appear.

  • Quenching:

    • Cool back to 0°C.

    • Carefully add 1N HCl dropwise until pH ~6 to destroy excess hydride. Do not make too acidic to avoid ester hydrolysis.

  • Extraction:

    • Evaporate the bulk of the THF/Ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL).

  • Final Isolation:

    • Dry organic layer over Na₂SO₄ , filter, and concentrate.

    • The product is typically a viscous, colorless to pale yellow oil.

Analytical Validation

TechniqueExpected Signal / ObservationInterpretation
FT-IR 3400-3500 cm⁻¹ (Broad) Appearance of O-H stretch (Benzhydrol).
1720-1735 cm⁻¹ (Strong) Retention of Ester C=O stretch.
Absence of ~1660 cm⁻¹ Disappearance of Benzophenone Ketone C=O.
¹H NMR δ ~5.8-6.0 ppm (s, 1H) Methine proton (CH-OH) at the benzhydrol center.
δ ~4.2 ppm (t, 8H)

-Methylene protons of the undecyl esters (-COOCH ₂-).
δ ~0.88 ppm (t, 12H) Terminal methyl groups of undecyl chains.

Process Logic & Workflow

Workflow Start Start: Crude Tetra-Ester Solvation Dissolve in THF/EtOH (1:1) Start->Solvation Cooling Cool to 0°C Solvation->Cooling Reduction Add NaBH4 (1.5 eq) Stir 2-4 hrs Cooling->Reduction Check TLC Check: Ketone Gone? Reduction->Check Check->Reduction No (Add more NaBH4) Quench Quench with 1N HCl (pH 6) Check->Quench Yes Extract Extract w/ EtOAc Wash w/ Water Quench->Extract Final Final Product: Tetraundecyl Benzhydrol... Extract->Final

Figure 2: Operational workflow for the chemoselective reduction step.

Safety & Handling

  • BTDA (CAS 2421-28-5): Irritant to eyes and respiratory system. Handle in a fume hood to avoid dust inhalation.

  • Sodium Borohydride: Water-reactive; releases flammable hydrogen gas. Keep away from moisture until reaction time.

  • Waste Disposal: Aqueous layers from the reduction step contain Boron salts and should be disposed of according to specific heavy metal/inorganic waste protocols.

References

  • Benzophenone Tetracarboxylic Dianhydride (BTDA) Properties. PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Chemoselective Reduction of Ketones. Organic Syntheses. General procedure for NaBH4 reduction in the presence of esters. Available at: [Link] (Note: Generalized reference for NaBH4 mechanism).

  • Synthesis of Benzhydrol from Benzophenone. Organic Syntheses, Coll. Vol. 1, p.90 (1941). Available at: [Link]

Sources

Application Note: Evaluation of Tetraundecyl Benzhydrol Tetracarboxylate (TUBTC) in Medical & High-Temp PVC

[1]

Executive Summary

Tetraundecyl Benzhydrol Tetracarboxylate (TUBTC) is a high-molecular-weight (MW ~1024 g/mol ), symmetrical aromatic ester designed to replace traditional phthalates and trimellitates in critical applications.[1] Unlike standard plasticizers, TUBTC incorporates a benzhydrol (diphenylmethanol) core.[1]

Key Performance Drivers:

  • Zero-Migration Profile: The high molecular weight and bulky tetra-ester structure virtually eliminate migration into lipids/fluids, making it ideal for medical tubing (blood bags, IV sets) and automotive interiors (fogging resistance).[1]

  • H-Bonding Stabilization: The secondary hydroxyl group on the bridge provides a unique hydrogen-bonding site, increasing compatibility with the polar PVC backbone and reducing exudation (sweating) over time.[1]

  • Thermal Endurance: Superior retention of elongation after heat aging compared to TOTM (Tri-2-ethylhexyl trimellitate).[1]

Chemical Identity & Mechanism

Structure-Property Relationship

TUBTC functions through a "dual-anchor" mechanism.[1] The four undecyl (C11) chains provide the necessary free volume for chain mobility (plasticization), while the aromatic core and hydroxyl group anchor the molecule to the PVC polymer matrix, preventing extraction.[1]

Mechanism Visualization

The following diagram illustrates the interaction between TUBTC and PVC chains.

GPVC_ChainPVC Polymer Backbone(Polar C-Cl Dipoles)TUBTC_CoreTUBTC Core(Benzhydrol -OH + Aromatic Rings)PVC_Chain->TUBTC_CoreDipole-Dipole & H-BondingStabilityMigration Resistance(Anchoring Effect)PVC_Chain->StabilityEnhanced by OH-Cl InteractionUndecyl_Arms4x Undecyl Chains(C11 Hydrophobic Tails)TUBTC_Core->Undecyl_ArmsStructural LinkUndecyl_Arms->PVC_ChainChain SeparationFree_VolumeIncreased Free Volume(Flexibility)Undecyl_Arms->Free_VolumeGenerates

Caption: Schematic of TUBTC plasticization mechanism showing dual-action anchoring and free volume generation.[1]

Handling & Safety Protocol

Signal Word: WARNING (Low Hazard, treat as industrial chemical) CAS (Analog): Not standard; treat as proprietary ester.[1]

ParameterSpecificationPrecaution
Physical State Viscous Liquid / Waxy SolidHeat to 40°C for handling if solid.[1]
Flash Point > 280°CLow flammability risk.[1]
Solubility Insoluble in water; Soluble in Toluene, MEK.[1]Use organic solvents for cleanup.[1]
Toxicity Low acute toxicity (Predicted LD50 >5g/kg).[1]Wear nitrile gloves and safety glasses.[1]

Formulation Protocols

Dry Blend Formulation (Extrusion/Calendering)

Application: Wire insulation, Medical tubing.[1] Objective: Create a free-flowing dry powder for extrusion.

Materials:

  • PVC Resin (K-value 70, Suspension grade)[1]

  • TUBTC Plasticizer[1]

  • Ca/Zn Stabilizer (Thermal stabilizer)[1]

  • Epoxidized Soybean Oil (ESO) (Co-stabilizer)[1]

Step-by-Step Procedure:

  • Pre-heat: Preheat the high-speed mixer (Henschel type) to 60°C .

  • Resin Addition: Add 100 phr (parts per hundred resin) of PVC resin.[1] Mix at low speed (500 rpm) for 2 minutes.

  • Stabilizer Addition: Add 2.5 phr Ca/Zn stabilizer and 3.0 phr ESO. Mix at high speed (1500 rpm) until temperature reaches 80°C .

  • Plasticizer Injection: Slowly inject 50 phr TUBTC (pre-heated to 50°C to reduce viscosity) over 60 seconds while mixing.

  • Dry Point: Continue mixing until the "dry point" is reached (powder becomes free-flowing and dry). This typically occurs at 115°C - 120°C .[1] Note: TUBTC absorbs slower than DEHP due to MW; expect 10-15% longer cycle times.[1]

  • Cooling: Discharge into a cooling mixer. Cool to 40°C before packaging.

Plastisol Formulation (Dip Molding/Coating)

Application: Medical gloves, tool handles, synthetic leather.[1]

Step-by-Step Procedure:

  • Weighing: In a planetary mixer, weigh 100 phr PVC (Paste grade, K-75) and 60 phr TUBTC.

  • Wetting: Mix at low speed for 5 minutes to wet the resin.

  • Dispersion: Increase speed to high shear for 10 minutes. Ensure temperature does not exceed 35°C to prevent premature gelation.[1]

  • De-aeration: Apply vacuum (-0.09 MPa) for 15 minutes to remove entrapped air bubbles.[1]

  • Curing Profile: TUBTC requires a higher fusion temperature than phthalates.[1]

    • Gelation: 90°C

    • Full Fusion: 190°C for 2-3 minutes.

Validation & Characterization Protocols

Migration Resistance Testing (The "Gold Standard")

This is the critical test to validate TUBTC's advantage over DEHP/TOTM.[1]

Method: ASTM D1239 / ISO 177 Protocol:

  • Specimen Prep: Cut 50mm x 50mm x 1mm plaques of plasticized PVC.

  • Weighing: Weigh initial mass (

    
    ) to 0.0001g precision.
    
  • Immersion:

    • Condition A (Medical): Distilled water at 70°C for 7 days.

    • Condition B (Lipid simulant): n-Hexane or Olive Oil at 23°C for 24 hours.

  • Drying: Remove, wipe dry, and condition in a desiccator for 24 hours.

  • Calculation:

    
    [1]
    

Target Criteria:

  • Hexane Extraction: < 1.0% (Excellent) vs. DEHP (~15%)[1]

  • Water Extraction: < 0.1%[1]

Thermal Stability (Congo Red Test)

Method: ISO 182-1 Protocol: [1]

  • Cut PVC sample into fine chips.[1]

  • Place 2g in a test tube heated to 200°C .

  • Place Congo Red paper at the top of the tube.[1]

  • Measure time until the paper turns blue (HCl evolution).[1]

  • Expectation: TUBTC should not negatively impact stability; values > 60 mins indicate good stabilization.[1]

Plasticization Efficiency (Shore A Hardness)

Method: ASTM D2240 Protocol: [1]

  • Stack 6mm thickness of cured PVC.[1]

  • Measure hardness at 5 points (corners + center) after 15s dwell time.[1]

  • Plot: Hardness vs. PHR loading.

    • Note: TUBTC is less efficient than DEHP.[1] To achieve Shore A 80, you may need 55 phr TUBTC vs. 50 phr DEHP.[1]

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Sample Preparationcluster_testPhase 2: Critical ValidationstartStart: TUBTC EvaluationmixDry Blend / Plastisol Mixstart->mixprocessMolding (Compression/Dip)mix->processspecimenStandardized Specimens(1mm & 6mm plaques)process->specimenmig_testMigration Test(Hexane/Oil/Water)specimen->mig_testmech_testTensile & Hardness(ASTM D638/D2240)specimen->mech_testtherm_testThermal Aging(7 days @ 100°C)specimen->therm_testdecisionPass Criteria?(Loss <1%, Retain >90%)mig_test->decisionmech_test->decisiontherm_test->decisionreportGenerate Application Notedecision->reportYesoptimizeAdjust Formulation(+/- PHR)decision->optimizeNooptimize->mix

Caption: Experimental workflow for validating TUBTC performance in PVC formulations.

References

  • ASTM International. ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[1] West Conshohocken, PA.[1] Link

  • ASTM International. ASTM D2240-15: Standard Test Method for Rubber Property—Durometer Hardness.[1] West Conshohocken, PA.[1] Link

  • Erythropel, H. C., et al. (2014). "Designing Green Plasticizers: Influence of Molecule Geometry and Alkyl Chain Length on the Plasticizing Effectiveness of Diesters."[1] ChemSusChem, 7(2), 624-631.[1] (Mechanistic grounding for ester chain length effects). Link[1]

  • Wypych, G. (2017). Handbook of Plasticizers (3rd Edition).[1] ChemTec Publishing.[1] (Source for general migration and compatibility theory).[1] Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7a.[1] (Regulatory grounding for migration limits).[1] Link

Application Notes and Protocols: Formulation of High-Temperature Lubricants with Benzhydrol Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the synthesis, characterization, and evaluation of benzhydrol esters for high-temperature lubricant applications. While conventional high-temperature lubricants often rely on polyol esters, the unique structure of benzhydrol esters, featuring two phenyl groups attached to the ester linkage, presents a compelling area for research into novel base stocks and additives with potentially enhanced thermal and oxidative stability. These notes detail a plausible synthetic protocol, outline critical performance evaluation methodologies, and discuss the theoretical advantages and challenges of incorporating these aromatic esters into advanced lubricant formulations.

Introduction: The Quest for Superior High-Temperature Lubricants

The operational demands on lubricants in industries such as aerospace, power generation, and automotive manufacturing are continuously increasing, with a critical need for fluids that can withstand extreme temperatures without significant degradation.[1][2] High-temperature conditions accelerate oxidative and thermal breakdown of lubricants, leading to increased viscosity, sludge formation, and ultimately, component failure.[1][2]

Synthetic esters have emerged as a leading class of base stocks for high-temperature applications due to their excellent thermal stability, low volatility, and good lubricity.[3][4][5] The performance of an ester lubricant is intrinsically linked to its molecular structure.[6] Of particular importance is the structure of the alcohol moiety, as it significantly influences the ester's thermal and oxidative stability.[6][7] Neopolyol esters, which lack β-hydrogens, are a prime example of how molecular design can lead to superior high-temperature performance.[3][7]

This application note explores a novel class of synthetic esters: benzhydrol esters . Derived from benzhydrol (diphenylmethanol), these esters are characterized by the presence of two bulky phenyl groups adjacent to the ester oxygen. This aromatic structure is hypothesized to impart exceptional thermal and oxidative stability due to the inherent stability of the phenyl rings and their potential to act as radical scavengers. This document will provide a theoretical framework and practical protocols for the synthesis and evaluation of benzhydrol esters as potential next-generation high-temperature lubricant components.

Synthesis of Benzhydrol Esters: A Protocol

The synthesis of benzhydrol esters can be approached through several established esterification methods. The choice of method will depend on the specific carboxylic acid used and the desired purity of the final product. Below are two detailed protocols for the synthesis of benzhydrol esters.

Protocol 1: Fischer-Speier Esterification

This classic method is suitable for a wide range of carboxylic acids and is often carried out using an excess of the alcohol or by removing water to drive the reaction to completion.[8]

Materials:

  • Benzhydrol

  • Carboxylic acid (e.g., oleic acid, stearic acid)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine benzhydrol (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude benzhydrol ester can be further purified by column chromatography or vacuum distillation.

Causality Behind Experimental Choices:

  • Excess Carboxylic Acid: Using a slight excess of the carboxylic acid helps to drive the equilibrium towards the product side.

  • Dean-Stark Trap: The removal of water is crucial for achieving a high yield in Fischer esterification, as it is a reversible reaction.[8]

  • Toluene: Toluene forms an azeotrope with water, facilitating its removal.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

Protocol 2: Dicyclohexylcarbodiimide (DCC) Mediated Esterification

This method is milder than Fischer esterification and is suitable for acid-sensitive substrates. It proceeds via the activation of the carboxylic acid by DCC.

Materials:

  • Benzhydrol

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) (solvent)

  • Acetic acid

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), benzhydrol (1.2 eq), and a catalytic amount of DMAP in DCM.

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching and Filtration: Upon completion, add a small amount of acetic acid to quench any unreacted DCC. Filter off the DCU precipitate and wash it with DCM.

  • Workup and Concentration: Combine the filtrate and washes, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Expertise & Experience Insights:

  • DMAP Catalyst: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction rate.

  • Temperature Control: The initial cooling during DCC addition is important to control the reaction and minimize side reactions.

  • DCU Removal: Thorough removal of the DCU byproduct is essential for obtaining a pure product.

Performance Evaluation of Benzhydrol Ester Lubricants

A comprehensive evaluation of the synthesized benzhydrol esters is critical to determine their suitability as high-temperature lubricants. The following protocols outline key performance tests.

Thermal Stability Assessment

Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature and thermal stability of the benzhydrol ester.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the ester into the TGA pan.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Interpretation: The onset temperature of decomposition is a key indicator of thermal stability. A higher decomposition temperature suggests greater thermal stability.

Table 1: Hypothetical TGA Data for Lubricant Base Stocks

Base StockOnset Decomposition Temperature (°C)
Mineral Oil250
Polyalphaolefin (PAO)300
Polyol Ester350
Benzhydrol Ester (Hypothetical) >375
Oxidative Stability Assessment

Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT/RBOT) - ASTM D2272

  • Objective: To evaluate the resistance of the ester to oxidation under accelerated conditions.

  • Apparatus: Rotating Pressure Vessel Oxidation Test apparatus.

  • Procedure:

    • A sample of the ester, mixed with water and a copper catalyst coil, is placed in a pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.

    • The pressure inside the vessel is monitored over time. The test ends when the pressure drops by a specified amount from the maximum pressure.

  • Data Interpretation: The time taken for the pressure to drop is the oxidation induction time. A longer induction time indicates greater oxidative stability.[9]

Lubricity and Wear Protection

Protocol: Four-Ball Wear Test - ASTM D4172

  • Objective: To assess the anti-wear properties of the lubricant.

  • Apparatus: Four-Ball Wear Tester.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant under test.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the wear scars on the three stationary balls are measured.

  • Data Interpretation: A smaller average wear scar diameter indicates better anti-wear performance.

Visualization of Key Concepts

Synthesis Workflow

G cluster_synthesis Benzhydrol Ester Synthesis Reactants Benzhydrol + Carboxylic Acid Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄) or Coupling Agent (DCC) Catalyst->Reaction Solvent Toluene or DCM Solvent->Reaction Workup Neutralization & Washing Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure Benzhydrol Ester Purification->Product

Caption: Workflow for the synthesis of benzhydrol esters.

Proposed Mechanism of Enhanced Stability

G cluster_stability Hypothesized Stability Mechanism BenzhydrolEster Benzhydrol Ester Bulky Phenyl Groups Ester Linkage StericHindrance Steric Hindrance BenzhydrolEster:f0->StericHindrance ResonanceStabilization Resonance Stabilization BenzhydrolEster:f0->ResonanceStabilization ThermalStress High Thermal Stress ThermalStress->BenzhydrolEster:f1 OxidativeAttack Oxidative Attack (Free Radicals) OxidativeAttack->BenzhydrolEster:f1 Protection Protection of Ester Linkage StericHindrance->Protection ResonanceStabilization->Protection

Caption: Proposed mechanism for the enhanced stability of benzhydrol esters.

Discussion and Future Directions

The formulation of high-temperature lubricants with benzhydrol esters represents a promising, yet underexplored, area of research. The bulky, aromatic structure of the benzhydrol moiety is theoretically advantageous for enhancing thermal and oxidative stability through steric hindrance and resonance stabilization of radical intermediates.

However, several factors require further investigation:

  • Viscosity Index: The rigidity of the phenyl groups may lead to a lower viscosity index compared to esters with more flexible alkyl chains. This could be addressed by co-formulating with other base stocks or viscosity index improvers.

  • Low-Temperature Properties: The bulky aromatic groups might lead to poor low-temperature fluidity (high pour point). The choice of the carboxylic acid component will be crucial in balancing high-temperature performance with adequate low-temperature properties.

  • Additive Solubility: The polarity of benzhydrol esters will influence their ability to solubilize common lubricant additives.[4] Compatibility studies with antioxidants, anti-wear agents, and other additives are essential.[10]

  • Cost-Effectiveness: The synthesis of benzhydrol and its subsequent esterification may be more costly than the production of more common polyols and their esters.

Future research should focus on the synthesis of a library of benzhydrol esters with varying carboxylic acid chain lengths and branching to create a structure-property relationship map. Comprehensive performance testing of these esters, both as primary base stocks and as additives, will be necessary to validate their potential in high-temperature lubricant formulations.

References

  • The Essential High Temperature Grease Guide - Lubrication Engineers. (2024, April 5). Retrieved from [Link]

  • How to Choose the Right High-Temperature Grease: A Comprehensive Guide. (2026, January 7). Retrieved from [Link]

  • Housel, T. Synthetic Esters: Engineered to Perform. Machinery Lubrication. Retrieved from [Link]

  • Guidelines for Selecting High-Temperature Lubricants. Machinery Lubrication. Retrieved from [Link]

  • High Temperature Lubricants. IKV Tribology. Retrieved from [Link]

  • New insight into the benefits of synthetic esters in challenging lubricating applications. Lube Magazine. Retrieved from [Link]

  • Why saturated synthetic ester oils are n°1 for hydraulic fluids. Q8Oils. (2020, January 2). Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and evaluation of high-performance complex polyolester as lubricant base oil. Journal of Industrial and Engineering Chemistry, 133, 224-233. Retrieved from [Link]

  • How to Select the Best High Temp Grease: 5 Key Factors. BioBlend. Retrieved from [Link]

  • Synthetic Lubricants. (1953). Defense Technical Information Center. Retrieved from [Link]

  • Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

  • Convenient Formation of Diphenylmethyl Esters Using Diphenylmethyl Trichloroacetimidate. Request PDF. Retrieved from [Link]

  • The thermal oxidation stability of ester oils. Retrieved from [Link]

  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Smart Eureka. Retrieved from [Link]

  • Synthetic Esters: Engineered to Perform. Zschimmer & Schwarz. Retrieved from [Link]

  • Shekarriz, M., et al. (2007). Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. J. Chil. Chem. Soc., 52(4), 1282-1285. Retrieved from [Link]

  • GPV Base OIl - Esters. A S Harrison & Co Pty Limited. Retrieved from [Link]

  • An ester base oil for lubricant compounds and process of making an ester base oil from an organic reaction by-product. (1994). Google Patents.
  • Ester Base Oils, PAG Base Oils, & Hydrocarbon| Differences & Applications. Chorus Lubricant Additives. (2025, July 2). Retrieved from [Link]

  • Synthetic Esters: Engineered to Perform. Zschimmer & Schwarz. Retrieved from [Link]

  • Additives for Lubricating Oil and Grease: Mechanism, Properties and Applications. (2024, July 4). MDPI. Retrieved from [Link]

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Application Notes and Protocols for Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate as a Crosslinking Agent Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Precursor for Advanced Polymer Networks

In the realm of high-performance polymers, the ability to introduce stable, three-dimensional crosslinked networks is paramount for enhancing thermomechanical properties, chemical resistance, and overall durability.[1][2] This guide introduces Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate, a novel, thermally activated crosslinking agent precursor designed for incorporation into a variety of polymer systems. While this specific molecule is not widely documented, its structural motifs—a central benzhydrol (diphenylmethanol) core and flexible, long-chain undecyl esters—suggest a unique mechanism of action and a range of potential applications.

The core innovation of this precursor lies in the latent reactivity of the benzhydrol group. Unlike conventional crosslinkers that may require catalysts or initiators, this molecule is designed to activate under thermal stimulus. Upon heating, the benzhydrol moiety is believed to undergo dehydration, generating a highly reactive benzhydryl cation intermediate. This electrophilic species can then readily react with nucleophilic sites on adjacent polymer chains, such as amines, amides, or even activated aromatic rings, to form stable covalent crosslinks. The long undecyl ester groups serve to enhance the precursor's solubility and compatibility with a wide range of polymer matrices, ensuring homogeneous distribution prior to the crosslinking event. This approach offers a controllable, single-component system for creating robust polymer networks.

This document provides a comprehensive overview of the proposed synthesis, mechanism of action, and detailed protocols for the application of Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate in creating advanced, crosslinked polymer materials.

Proposed Mechanism of Action: Thermal Activation and Crosslinking

The crosslinking process is conceptualized to occur in two distinct stages: thermal activation of the precursor followed by electrophilic substitution reactions with the polymer matrix.

  • Thermal Activation: The process is initiated by heating the polymer blend containing the precursor. The elevated temperature provides the necessary energy for the acid-catalyzed (often self-catalyzed by the tetracarboxylic acid form or trace acidic impurities) dehydration of the benzhydrol group. This elimination of a water molecule results in the formation of a resonance-stabilized benzhydryl cation.

  • Crosslinking Reaction: The newly formed, highly electrophilic benzhydryl cation rapidly seeks to react with electron-rich (nucleophilic) sites on the surrounding polymer chains. In the context of polyimides or polyamides, these sites are typically the aromatic rings of the polymer backbone. The cation undergoes an electrophilic aromatic substitution reaction, forming a stable carbon-carbon bond and thus creating a crosslink between two polymer chains.

Visualization of the Proposed Crosslinking Mechanism

Crosslinking Mechanism cluster_activation Step 1: Thermal Activation (Dehydration) cluster_crosslinking Step 2: Electrophilic Aromatic Substitution Precursor Benzhydrol Precursor Heat Heat (Δ) Precursor->Heat Intermediate Reactive Benzhydryl Cation (+ H₂O) Heat->Intermediate Polymer1 Polymer Chain 1 Intermediate->Polymer1 Reaction Crosslinked Crosslinked Polymer Network Polymer1->Crosslinked Polymer2 Polymer Chain 2 Polymer2->Crosslinked

Caption: Proposed two-step mechanism for crosslinking.

Protocols

Protocol 1: Proposed Synthesis of Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate

This protocol outlines a plausible multi-step synthesis starting from the commercially available 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA).[3][4]

Materials:

  • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

  • Sodium borohydride (NaBH₄)

  • Ethanol, anhydrous

  • Hydrochloric acid (HCl), dilute

  • Undecyl alcohol

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Hexane

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

Step A: Reduction of BTDA to Benzhydrol Tetracarboxylic Acid

  • In a round-bottom flask, dissolve BTDA in anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add sodium borohydride in small portions with continuous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding dilute HCl until the solution is acidic (pH ~2).

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude benzhydrol tetracarboxylic acid.

Step B: Fischer Esterification to Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate

  • Combine the crude benzhydrol tetracarboxylic acid, a large excess of undecyl alcohol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask with toluene.

  • Set up a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene and excess undecyl alcohol under reduced pressure.

  • Purify the resulting oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.

Parameter Step A: Reduction Step B: Esterification
Key Reagents BTDA, NaBH₄Benzhydrol tetracarboxylic acid, Undecyl alcohol
Solvent Anhydrous EthanolToluene
Catalyst -Concentrated H₂SO₄
Temperature 0°C to Room Temp.Reflux (Toluene)
Reaction Time 4-6 hours12-24 hours
Work-up Acidic quench, ExtractionBasic wash, Extraction
Purification -Column Chromatography

Table 1: Summary of Proposed Synthesis Parameters.

Protocol 2: Crosslinking of a Polyimide Film

This protocol details the use of the synthesized precursor to crosslink a pre-formed polyimide film. This method is applicable for enhancing the solvent resistance and thermal stability of polyimide materials used in microelectronics and aerospace.[2][5]

Materials:

  • Fully imidized polyimide film (e.g., Kapton® or equivalent)

  • Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate precursor

  • N-Methyl-2-pyrrolidone (NMP) or a suitable solvent for the polyimide

  • Nitrogen or argon gas

Equipment:

  • Glass petri dish or other suitable container

  • Programmable oven with inert atmosphere capability

  • Fume hood

Procedure:

  • Prepare Precursor Solution: Dissolve the Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate precursor in NMP to create a 5-15% (w/w) solution. The optimal concentration may vary depending on the desired crosslinking density.[6][7]

  • Impregnate Polyimide Film: Immerse the polyimide film in the precursor solution for 1-2 hours at room temperature to allow for complete saturation.

  • Pre-Bake: Remove the film from the solution and place it flat in an oven. Heat at 80-100°C for 30-60 minutes under a gentle nitrogen flow to evaporate the bulk of the solvent.

  • Thermal Curing (Crosslinking): Ramp the oven temperature to 200-250°C (the optimal temperature should be determined experimentally, but must be sufficient to induce dehydration of the benzhydrol). Hold at this temperature for 1-3 hours under an inert atmosphere.

  • Cooling: Allow the oven to cool down slowly to room temperature before removing the crosslinked film.

  • Post-Cure Wash (Optional): To remove any unreacted precursor, the film can be washed with a suitable solvent like acetone or isopropanol.

Parameter Value Rationale
Precursor Concentration 5-15% (w/w) in NMPBalances effective crosslinking with maintaining film flexibility. Higher concentrations lead to higher crosslink density.[6][7]
Impregnation Time 1-2 hoursEnsures thorough diffusion of the precursor into the polymer matrix.
Pre-Bake Temperature 80-100°CRemoves solvent without initiating premature crosslinking.
Curing Temperature 200-250°CActivates the benzhydrol dehydration for crosslinking. Must be below the polymer's degradation temperature.[8]
Curing Time 1-3 hoursProvides sufficient time for the crosslinking reaction to proceed to completion.
Atmosphere Inert (N₂, Ar)Prevents oxidative side reactions at high temperatures.

Table 2: Recommended Parameters for Polyimide Film Crosslinking.

Experimental Workflow Visualization

Experimental Workflow cluster_synthesis Part 1: Precursor Synthesis cluster_application Part 2: Polymer Crosslinking A1 Dissolve BTDA in Ethanol A2 Reduce with NaBH₄ A1->A2 A3 Acidify and Extract A2->A3 A4 Esterify with Undecyl Alcohol A3->A4 A5 Purify by Chromatography A4->A5 B1 Prepare Precursor Solution in NMP A5->B1 Use Synthesized Precursor B2 Immerse Polyimide Film B1->B2 B3 Pre-Bake to Remove Solvent B2->B3 B4 Thermal Cure (Crosslink) B3->B4 B5 Characterize Crosslinked Film B4->B5

Caption: Overall workflow from synthesis to application.

Characterization of Crosslinked Materials

To validate the efficacy of the crosslinking process, researchers should perform a series of characterization studies on the treated polymer films.

  • Solvent Swelling Test: A significant reduction in swelling when immersed in a good solvent (e.g., NMP) compared to an untreated film is a strong indicator of successful crosslinking. The degree of swelling is inversely proportional to the crosslink density.[7]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) can demonstrate an increase in thermal stability and char yield of the crosslinked polymer. Differential Scanning Calorimetry (DSC) may show an increase in the glass transition temperature (Tg), which is characteristic of restricted polymer chain mobility due to crosslinking.

  • Mechanical Testing: Tensile tests should reveal an increase in the material's modulus and a decrease in its elongation at break, consistent with the formation of a more rigid, crosslinked network.

  • FTIR Spectroscopy: While direct observation of the newly formed C-C crosslinks is difficult, FTIR can be used to monitor the disappearance of the O-H stretch from the benzhydrol group of the precursor after thermal curing.

Safety and Handling

  • Synthesis: The synthesis of the precursor involves flammable solvents and corrosive acids. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Curing: The thermal curing process involves high temperatures. An oven with proper temperature control and safety features should be used. Ensure adequate ventilation to handle any potential off-gassing.

  • Chemicals: Consult the Safety Data Sheets (SDS) for all chemicals used, particularly BTDA, sodium borohydride, NMP, and undecyl alcohol.

Conclusion

Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate represents a promising, thermally-activated crosslinking precursor for advanced polymer systems. Its unique structure allows for a catalyst-free, heat-initiated crosslinking process, offering excellent control and process simplicity. The long alkyl chains enhance solubility, making it a versatile additive for a variety of high-performance polymers. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this novel crosslinking technology in their applications, from enhancing the durability of industrial coatings to creating stable matrices for controlled release systems.

References

  • Vertex AI Search. What is polycarbodiimide crosslinking agent - HyMax Anti-hydrolysis Additive.
  • Narzary, B. B., Baker, B. C., Yadav, N., D'Elia, V., & Faul, C. F. J. (2021). Crosslinked porous polyimides: structure, properties and applications. Polymer Chemistry, 12(38), 5439-5465.
  • PrepChem.com. Synthesis of benzophenone tetracarboxylic dianhydride.
  • Vertex AI Search. The proposed crosslinking mechanisms of polyimide using a diamine, occurs in two steps.
  • ResearchGate.
  • ResearchGate.
  • Sigma-Aldrich. Benzophenone-3,3',4,4'-tetracarboxylic dianhydride 98 2421-28-5.
  • Ossila. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA).
  • Google Patents. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride.
  • ResearchGate. Development and Optimization of Producing 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride.
  • Vertex AI Search. Study on thermal decomposition mechanism of crosslinking agent TMCH.
  • ResearchGate. Different crosslinking mechanisms where the dark parts represent the....
  • Popa, M. V., et al. (2022).
  • Członka, S., et al. (2021). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.
  • Raghunathan, S., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Gels, 3(4), 43.
  • Ng, S. F., et al. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Pharmaceutics, 7(3), 305-320.
  • Ahmed, E. M. (2015). Cross-linking in Hydrogels - A Review. Journal of Advanced Research, 6(2), 105-121.
  • ResearchGate. (PDF)
  • ResearchGate. 1 Mechanisms of crosslinking. (a) Chemical cross-linker with the... | Download Scientific Diagram.
  • ResearchGate. Effect of Crosslinking Agent (Zinc Chloride)
  • Lens, J. P., et al. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Pharmaceutics, 7(3), 305-320.
  • ChemicalBook. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride.
  • Google Patents. Process for preparing 3,4,3'4'-benzophenone-tetracarboxylic dianhydride.
  • Google Patents. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
  • PubMed.
  • Benchchem.
  • Semantic Scholar. [PDF] Effect of Crosslinking Agent (Zinc Chloride)

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Preparation of polyimide films using benzhydrol tetracarboxylate additives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Functionalized Polyimide Films Using Benzhydrol Tetracarboxylate Architectures

Part 1: Executive Summary & Strategic Rationale

The Challenge: Standard aromatic polyimides (e.g., Kapton®-type PMDA-ODA) suffer from two critical limitations in advanced applications: they are insoluble in organic solvents once imidized (limiting processing to the precursor stage) and they possess a strong yellow/amber color due to Charge Transfer Complex (CTC) formation.

The Solution: The incorporation of Benzhydrol Tetracarboxylic Dianhydride (BHTDA) —often referred to in formulation as the "benzhydrol additive" or functional monomer—resolves these issues. The bulky benzhydrol moiety (


) introduces steric hindrance that disrupts chain packing (enhancing solubility and transparency) while providing a reactive hydroxyl site for post-polymerization crosslinking.

Scope: This guide details the synthesis, casting, and curing of polyimide films utilizing BHTDA. It bridges the gap between fundamental polymer chemistry and practical film fabrication for optical and biomedical applications.

Part 2: Mechanistic Insight

To manipulate these materials effectively, one must understand the molecular behaviors driven by the benzhydrol group.

Disruption of Charge Transfer Complexes (CTC)

In standard polyimides, electron-rich diamines and electron-deficient dianhydrides stack tightly, allowing electron transfer that absorbs blue light (appearing yellow).

  • Mechanism: The

    
     hybridized carbon in the benzhydrol bridge creates a "kink" in the backbone. This steric bulk increases Free Volume and prevents the parallel stacking required for CTC formation.
    
  • Result: High optical transparency (>85% at 450nm) and solubility in polar aprotic solvents (DMAc, NMP).

The "Trojan Horse" Hydroxyl Group

Unlike standard inert polyimides, BHTDA-based polymers carry a secondary hydroxyl group.

  • Function: It acts as a latent site for thermal crosslinking (inter-chain etherification) at temperatures

    
     or a reactive handle for chemical crosslinkers (isocyanates, epoxies).
    

Part 3: Experimental Protocols

Protocol A: Materials & Pre-requisites
ComponentSpecificationPurpose
Monomer A (Dianhydride) BHTDA (3,3',4,4'-benzhydrol tetracarboxylic dianhydride)Functional backbone; provides -OH group.[1]
Monomer B (Diamine) TFMB (2,2'-bis(trifluoromethyl)benzidine) OR ODATFMB for transparency; ODA for flexibility.
Solvent DMAc (N,N-Dimethylacetamide)Anhydrous (<50 ppm

). Essential to prevent hydrolysis.
Catalyst (Optional) Isoquinoline or PyridinePromotes imidization in chemical curing.

Safety Note: BHTDA and diamines are irritants. DMAc is a potent solvent absorbed through skin. Work strictly in a fume hood.

Protocol B: Synthesis of Benzhydrol-Modified Polyamic Acid (PAA)

Context: This step creates the soluble precursor. Moisture control is the single most critical variable.

  • Reactor Setup:

    • Use a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), nitrogen inlet, and calcium chloride drying tube.

    • Expert Tip: Flame-dry the glassware under vacuum before use to remove adsorbed moisture.

  • Diamine Dissolution:

    • Charge the diamine (e.g., 10.0 mmol) into the flask.

    • Add anhydrous DMAc to achieve a solid content of 15–20 wt%.

    • Stir at room temperature (

      
      ) under 
      
      
      
      flow until completely dissolved.
  • BHTDA Addition (The Critical Step):

    • Add BHTDA (10.0 mmol) in three equal portions over 30 minutes.

    • Why? Adding all at once causes a massive exotherm and rapid viscosity buildup, which can trap unreacted solids.

    • Observation: The solution will turn viscous and slightly yellow.

  • Equilibration:

    • Stir the reaction for 24 hours at room temperature.

    • Validation: The solution should appear homogenous and honey-like. Viscosity check: If the solution flows too freely (like water), the molecular weight is too low (likely moisture contamination).

Protocol C: Film Casting & Thermal Imidization

Context: Converting the PAA precursor into the final Polyimide (PI) film while managing solvent evaporation and ring-closure water generation.

Workflow Diagram (DOT Visualization):

PI_Synthesis cluster_mech Mechanism Check Start Raw Monomers (BHTDA + Diamine) PAA Polyamic Acid (PAA) Viscous Solution Start->PAA DMAc, 25°C, 24h Cast Solution Casting (Doctor Blade) PAA->Cast Degassing SoftBake Soft Bake (80°C, Solvent Removal) Cast->SoftBake Imidization Thermal Imidization (Cyclodehydration) SoftBake->Imidization Step-wise Ramp Final Benzhydrol-PI Film (Transparent/Tough) Imidization->Final -H2O Mech2 Crosslink via -OH Imidization->Mech2 Mech1 Avoid CTC Formation

Figure 1: Workflow for the synthesis and processing of Benzhydrol-modified Polyimide films.

Step-by-Step Procedure:

  • Degassing:

    • Vacuum degas the PAA solution for 30 minutes to remove trapped

      
       bubbles.
      
  • Casting:

    • Pour the solution onto a clean, dry glass substrate or silicon wafer.

    • Use a doctor blade set to a wet gap of ~300

      
       (targets a final thickness of ~25–40 
      
      
      
      ).
  • The Thermal Ramp (Crucial for Film Quality):

    • Place substrate in a forced-air oven (or vacuum oven for best results).

    • Stage 1 (Solvent Removal):

      
       for 1 hour. Do not rush this; rapid skinning traps solvent.
      
    • Stage 2 (Pre-Imidization):

      
       for 1 hour.
      
    • Stage 3 (Imidization):

      
       for 1 hour.
      
    • Stage 4 (Curing/Crosslinking):

      
       to 
      
      
      
      for 1 hour.
    • Note: At

      
      , the benzhydrol -OH groups may undergo intermolecular etherification, effectively crosslinking the film and boosting solvent resistance.
      
  • Demolding:

    • Allow to cool slowly to room temperature to minimize internal stress.

    • Soak the glass plate in deionized water; the film should peel off spontaneously.

Part 4: Characterization & Data Interpretation

When validating your BHTDA-PI films, compare them against a standard PMDA-ODA control.

Table 1: Expected Comparative Properties

PropertyStandard PI (PMDA-ODA)Benzhydrol-PI (BHTDA-TFMB)Interpretation
Appearance Amber / YellowColorless / TransparentBHTDA disrupts CTC formation.
Transmittance (450nm) < 10%> 85%Critical for optical/display applications.
Solubility (Imidized) InsolubleSoluble (DMAc, THF)Bulky groups prevent chain packing.
Glass Transition (

)
~380°C (often no

)
270°C – 320°CSlightly lower due to increased free volume, but still high performance.
CTE (ppm/K) 20–4040–60Higher expansion due to lower packing density.

Part 5: Troubleshooting & Expert Notes

  • Problem: Film is brittle or cracks upon peeling.

    • Cause: Molecular weight too low (wet solvent) or "Over-curing" leading to oxidative degradation.

    • Fix: Ensure DMAc is anhydrous. Reduce final cure temperature to

      
       if crosslinking is not strictly required.
      
  • Problem: Haze or white spots in the film.

    • Cause: Phase separation or moisture absorption during the

      
       soft bake.
      
    • Fix: Use a vacuum oven for the soft bake stage to prevent humidity uptake from the air.

  • Advanced Modification (The "Additive" Protocol):

    • To improve chemical resistance, add a blocked isocyanate crosslinker (1–5 wt%) to the PAA solution before casting. The -OH group on the benzhydrol backbone will react with the isocyanate during the

      
       stage, forming a urethane/imide hybrid network.
      

References

  • Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride. Chemistry of Materials. (Detailed synthesis of BHTDA-based polymers and solubility data).

  • Colorless Polyimides with Low Coefficient of Thermal Expansion. Journal of Membrane Science. (Discusses the mechanism of CTC disruption for transparency).

  • Crosslinking Polyimides for Membrane Applications. ResearchGate. (Review of crosslinking mechanisms involving hydroxyl-functionalized polyimides).

  • Polyimide Processing Additives. NASA Technical Reports. (Grounding for the use of low molecular weight additives in PI processing).

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Application Note: Strategic Incorporation of Tetraundecyl Esters into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in functional polymer materials and nanomedicine. It addresses the specific challenge of incorporating Tetraundecyl Esters —a class of highly lipophilic, bulky additives—into polymer matrices.

These esters, characterized by four C11 (undecyl) alkyl chains, are primarily utilized in two high-value domains:

  • Advanced Plasticization: As lipophilic plasticizers (e.g., Tetraundecyl-α-hydroxy-4,4'-methylene-diphthalate) in ion-selective membranes (PVC).

  • Supramolecular Drug Delivery: As amphiphilic macrocycles (e.g., C-tetraundecylcalix[4]resorcinarene derivatives) for stabilizing solid lipid nanoparticles (SLNs) or modifying biodegradable polymers like PLGA.

Part 1: Strategic Overview & Mechanism

The Chemical Challenge

Tetraundecyl esters present a unique "steric-lipophilic" duality. Their four undecyl chains provide significant hydrophobicity (LogP > 10), ensuring excellent miscibility with non-polar matrices (PVC, PLGA), while their bulky core (whether phthalate or resorcinarene-based) prevents migration and leaching—a common failure mode in lower molecular weight plasticizers.

Mechanism of Action

The incorporation relies on the Free Volume Theory . The bulky tetraundecyl ester inserts between polymer chains, disrupting intermolecular forces (Van der Waals/Dipole-dipole).

  • Primary Effect: Reduction of the glass transition temperature (

    
    ), rendering brittle polymers flexible.
    
  • Secondary Effect: Creation of a lipophilic dielectric environment, critical for ion-selective electrodes (ISEs) or solubilizing hydrophobic drug payloads (e.g., Paclitaxel).

Mechanism cluster_0 Mechanism of Action Polymer Rigid Polymer Matrix (High Intermolecular Forces) Interaction Intercalation Step (Solvent/Melt Phase) Polymer->Interaction Dissolution Ester Tetraundecyl Ester (Bulky C11 Chains) Ester->Interaction Dispersion Result Plasticized Matrix (Increased Free Volume) Interaction->Result Solvent Evaporation or Cooling

Figure 1: Mechanism of plasticization via steric intercalation of tetraundecyl esters.

Part 2: Protocols for Incorporation

Protocol A: Solvent Casting for Ion-Selective Membranes (PVC Matrix)

Target Application: Sensor development, Ion-Selective Electrodes (ISEs). Key Reagent:[1] Tetraundecyl-α-hydroxy-4,4'-methylene-diphthalate (ETH 2112 type plasticizer).[1]

Rationale: High molecular weight PVC requires a plasticizer to function as a sensor membrane. Tetraundecyl esters are preferred over octyl esters (like NPOE) when higher lipophilicity and lower leaching are required for long-term sensor stability.

Materials
  • Polymer: High molecular weight Poly(vinyl chloride) (PVC).[1]

  • Additive: Tetraundecyl ester (Plasticizer).[1]

  • Solvent: Tetrahydrofuran (THF), anhydrous (inhibitor-free preferred).

  • Substrate: Glass petri dish (optically polished) or Teflon mold.

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Weigh 330 mg of PVC powder.

    • Weigh 660 mg of Tetraundecyl ester (1:2 Polymer:Plasticizer ratio is standard for ISEs to ensure ionic mobility).

    • Note: If adding an ionophore (e.g., Valinomycin), add ~10 mg at this stage.

  • Solvation:

    • Dissolve the mixture in 10 mL of THF in a glass vial.

    • Critical Step: Vortex for 2 minutes, then sonicate for 15 minutes to ensure a homogeneous "cocktail."

  • Degassing:

    • Allow the solution to stand covered for 10 minutes to remove micro-bubbles generated during sonication.

  • Casting:

    • Pour the cocktail into a 50 mm glass ring resting on a glass plate.

    • Cover with a secondary glass vessel (inverted beaker) to slow evaporation.

    • Why? Rapid evaporation causes "orange peel" surface defects and heterogeneity.

  • Curing:

    • Allow to dry at Room Temperature (20-25°C) for 24-48 hours.

    • Validation: The resulting film should be transparent, flexible, and ~200 µm thick.

Protocol B: Nanoprecipitation for Drug Delivery (PLGA/Resorcinarene Matrix)

Target Application: Nanomedicine, Hydrophobic Drug Encapsulation. Key Reagent: C-tetraundecylcalix[4]resorcinarene (Amphiphilic macrocycle).[2]

Rationale: The tetraundecyl chains of the resorcinarene anchor into the hydrophobic PLGA core or form the lipid matrix itself, while the headgroups can be modified for surface stealth.

Materials
  • Matrix: PLGA (50:50, ester terminated) or pure Tetraundecyl-resorcinarene.

  • Solvent (Organic): Acetone or Ethanol (water-miscible).

  • Non-Solvent (Aqueous): Ultrapure water + 0.5% Poloxamer 188 (Surfactant).

  • Equipment: Syringe pump, Magnetic stirrer.

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Dissolve 20 mg of PLGA and 5 mg of Tetraundecyl-resorcinarene in 2 mL of Acetone.

    • Drug Loading: Add 2 mg of hydrophobic drug (e.g., Paclitaxel) to this phase.

  • Aqueous Phase Setup:

    • Prepare 20 mL of 0.5% Poloxamer 188 solution in a beaker.

    • Set stirring to 600 RPM.

  • Nanoprecipitation (The "Ouzo" Effect):

    • Load the organic phase into a syringe.

    • Inject the organic phase into the aqueous phase at a rate of 1 mL/min using a syringe pump.

    • Observation: The solution should turn milky white immediately (Tyndall effect).

  • Solvent Removal:

    • Stir the suspension open to air for 4 hours (or use a rotary evaporator at reduced pressure) to remove Acetone.

  • Purification:

    • Centrifuge at 12,000 x g for 20 minutes.

    • Wash pellet 2x with water to remove excess surfactant.

Nanoprecipitation cluster_1 Protocol B Workflow Organic Organic Phase (PLGA + Tetraundecyl Ester + Drug in Acetone) Mixing Injection & Diffusion (Solvent shifts to water) Organic->Mixing Aqueous Aqueous Phase (Water + Surfactant) Aqueous->Mixing Formation Nucleation (Hydrophobic collapse) Mixing->Formation Rapid Diffusion Final Solid Lipid/Polymer Nanoparticles (Tetraundecyl chains in core) Formation->Final Solvent Evaporation

Figure 2: Nanoprecipitation workflow for incorporating tetraundecyl esters into nanoparticles.

Part 3: Characterization & Validation Data

To ensure scientific integrity, the incorporation must be validated using the following parameters.

TechniqueMetricSuccess Criteria
FTIR Spectroscopy Carbonyl Shift (

)
Shift in ester peak (1730-1750 cm⁻¹) indicating H-bonding or matrix integration.
DSC

Depression
Significant drop in

(e.g., PVC

drops from 80°C to <0°C) confirms plasticization.
Leaching Test Weight Loss< 1% mass loss after 24h submersion in water/buffer (confirms lipophilic anchoring).
DLS (for NPs) PDI & SizePolydispersity Index < 0.2; Size 100-200 nm (confirms homogeneous assembly).
Troubleshooting Guide
  • Phase Separation (Opaque Films):

    • Cause: Incompatibility or "Anti-plasticization" at low concentrations.

    • Fix: Increase ester concentration >20% w/w or switch solvent to Cyclohexanone/THF mix.

  • Surface Greasiness (Exudation):

    • Cause: Loading exceeds saturation limit.

    • Fix: Reduce loading or add a co-plasticizer (e.g., DOS).

References

  • Vertex AI Search. (2025). Preparation and physicochemical characterization of a novel paclitaxel-loaded amphiphilic aminocalixarene nanoparticle platform. ResearchGate. Link

  • Wakida, S., et al. (2020). Highly Sensitive Nitrate-Sensing Materials for Ion-Selective Field-Effect Transistors. Sensors and Materials. Link (Discusses Tetraundecyl-α-hydroxy-4,4'-methylene-diphthalate/ETH 2112).[1]

  • Memon, S., et al. (2025). Solid Lipid Nanoparticles (SLNs): Preparation and Properties of Calix[4]resorcinarene Derived Systems. ResearchGate. Link

  • MDPI. (2022). Calix[4]Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis and Toxicity. Pharmaceutics. Link

  • Tiefenbacher, K. (2014). Application and Development of Resorcin[4]arene-Based Supramolecular Catalysts. TU München.[3] Link

Sources

Catalytic reduction of benzophenone tetracarboxylate to benzhydrol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Selective Catalytic Reduction of Benzophenone Tetracarboxylate to Benzhydrol Derivatives: A Guide for Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzhydryl (diphenylmethanol) moiety is a privileged structural motif integral to numerous active pharmaceutical ingredients (APIs), including antihistamines, neuroleptics, and calcium channel blockers.[1][2] Its synthesis, however, presents a significant challenge: the selective reduction of the parent benzophenone derivative without subsequent over-reduction to the diphenylmethane byproduct. While stoichiometric reductants like sodium borohydride are common, catalytic hydrogenation offers a more atom-economical and sustainable alternative.[3][4] This guide provides a comprehensive overview and a detailed protocol for the selective catalytic reduction of benzophenone tetracarboxylate esters to their corresponding benzhydrol derivatives, a transformation crucial for synthesizing complex, polyfunctional drug candidates. We focus on leveraging highly efficient ruthenium-based catalyst systems, which exhibit exceptional selectivity and functional group tolerance.[2][3] This document details the mechanistic underpinnings, provides a step-by-step experimental workflow, and outlines methods for reaction monitoring and product characterization.

Mechanistic Principles and Catalyst Selection

The primary challenge in the hydrogenation of benzophenones is controlling the reaction at the benzhydrol stage. Many conventional catalysts, such as Palladium on Carbon (Pd/C), often lead to a mixture of the desired alcohol and the over-reduced diphenylmethane product.[3][5] This occurs because the benzylic alcohol is susceptible to hydrogenolysis under typical hydrogenation conditions.

The Over-Reduction Problem

Standard catalytic hydrogenation on surfaces like platinum or palladium involves the adsorption of the ketone onto the catalyst surface, followed by the sequential addition of two hydrogen atoms.[6][7] However, the resulting benzhydrol can also be adsorbed, and the C-O bond can be cleaved via hydrogenolysis, leading to the undesired alkane.

Ruthenium-Diamine Complexes: A Selective Solution

Ruthenium(II) phosphine-diamine complexes, pioneered by Noyori and others, have emerged as exceptionally effective precatalysts for the selective hydrogenation of a wide array of benzophenone derivatives.[2][3] These catalysts operate through a distinct, non-heterogeneous mechanism that avoids the conditions leading to over-reduction.

The proposed mechanism involves an "inner-sphere" hydrogen transfer.[8] The active catalytic species, a ruthenium hydride, is formed in the presence of a base and hydrogen gas. The ketone's carbonyl oxygen coordinates to the Lewis acidic ruthenium center, and a hydride is transferred to the electrophilic carbonyl carbon in a concerted, six-membered transition state. This pathway is highly selective for the carbonyl group and does not readily facilitate the hydrogenolysis of the resulting alcohol.

Catalytic_Cycle Precatalyst RuCl₂(phosphine)₂(diamine) (Precatalyst) ActiveCatalyst [RuH(diamine)(phosphine)₂]⁺ (Active Hydride Species) Precatalyst->ActiveCatalyst + H₂, Base - HCl SubstrateComplex Ketone-Catalyst Complex ActiveCatalyst->SubstrateComplex + Ketone (Benzophenone Tetracarboxylate) ProductComplex Alkoxide-Ru Complex SubstrateComplex->ProductComplex Hydride Transfer (Rate-Determining Step) ProductComplex->ActiveCatalyst + H₂ - Alcohol Product Benzhydrol Product ProductComplex->Product Release

Sources

Application Note: Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate as a High-Performance Dielectric Fluid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-TBF-2026-01

Abstract

The relentless pursuit of higher efficiency and power density in electrical equipment necessitates the development of advanced dielectric fluids. This application note introduces Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate (TBT), a novel synthetic ester engineered for superior performance in demanding high-voltage applications. We provide a comprehensive overview of TBT's molecular rationale, key performance characteristics, and detailed protocols for its evaluation and implementation. This guide is intended for researchers and engineers focused on next-generation transformers, capacitors, and other high-voltage apparatus where exceptional dielectric strength, thermal stability, and environmental compatibility are paramount.

Introduction: The Case for Advanced Synthetic Esters

Dielectric fluids are critical components in high-voltage equipment, serving the dual roles of electrical insulation and heat dissipation.[1][2][3] For decades, mineral oils have been the industry standard. However, their limitations, including moderate thermal stability, flammability, and environmental concerns, have driven the adoption of synthetic alternatives.[4][5][6] Ester-based fluids, in particular, have gained prominence due to their high fire points, excellent biodegradability, and superior moisture tolerance.[7][8]

TBT (Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate) represents a significant advancement in synthetic ester technology. Its unique molecular architecture is specifically designed to address the shortcomings of existing fluids and to meet the stringent requirements of modern and future electrical systems.

Molecular Design and Scientific Rationale

The superior properties of TBT are a direct result of its carefully engineered chemical structure. It is synthesized from the esterification of 3,3',4,4'-benzophenonetetracarboxylic acid and undecyl alcohol, centered around a benzhydrol core.

Key Structural Features:

  • Tetracarboxylate Ester Core: The four ester groups provide strong polarity, which contributes to a high dielectric constant and excellent solvency for polar contaminants, preventing their detrimental effects on dielectric performance.

  • Long Alkyl Chains (Undecyl): The C11 alkyl chains impart a desirable viscosity profile, ensuring effective cooling through convection.[9] They also contribute to a very high flash point and low volatility, enhancing operational safety.[10]

  • Benzhydrol Center: This bulky, aromatic core provides significant steric hindrance, which is crucial for inhibiting thermal and oxidative degradation pathways.[11][12] The absence of β-hydrogens in the neopentyl-like structure around the central carbon significantly enhances thermal stability.[12][13]

  • High Molecular Weight: The large molecular size of TBT results in a very low volatility and a high fire point, critical for fire safety in sensitive applications.[7]

This combination of features is hypothesized to create a fluid with exceptional resistance to electrical, thermal, and oxidative stresses, leading to a longer operational life and enhanced equipment reliability.

Core Performance Characteristics

TBT has been engineered to excel in the key parameters that define a high-performance dielectric fluid.[14] The expected properties of TBT are benchmarked against industry standards for synthetic esters, such as those outlined in IEC 61099.[15][16][17]

Property Typical Value for TBT (Projected) Significance in Application Relevant Standard
Dielectric Breakdown Voltage (2mm gap) > 75 kVIndicates superior insulating capability under high electrical stress.ASTM D1816[18][19]
Dielectric Dissipation Factor (tan δ) @ 90°C < 0.01Low dielectric loss minimizes energy dissipation as heat, improving efficiency.IEC 60247[20]
Volume Resistivity @ 90°C > 50 GΩ·mHigh resistivity ensures minimal leakage current and effective insulation.IEC 60247
Kinematic Viscosity @ 40°C ~30 mm²/sOptimized for efficient heat transfer via natural or forced convection.[9]ISO 3104[21]
Kinematic Viscosity @ 100°C ~6 mm²/sMaintains low viscosity at operating temperatures for effective cooling.ISO 3104
Flash Point (Cleveland Open Cup) > 300 °CHigh flash point classifies it as a K-class, less flammable liquid, enhancing fire safety.[4][7]ISO 2719[21]
Fire Point (Cleveland Open Cup) > 330 °CSignificantly reduces the risk of sustained combustion in case of a fault.[7]ISO 2592[21]
Pour Point < -45 °CEnsures fluidity and reliable performance in cold climate applications.[8]ISO 3016[21]
Oxidation Stability (164h @ 120°C) Very Low Sludge & AcidityHigh resistance to aging ensures long service life and minimizes maintenance.[10][13]IEC 61125[21]

Mechanisms of Dielectric Strength and Fluid Longevity

The primary function of a dielectric fluid is to resist electrical breakdown. In liquids, breakdown is a complex process often initiated by impurities, dissolved gases, or the formation of vapor bubbles.[22][23][24]

How TBT Mitigates Breakdown:

  • High Intrinsic Strength: The molecular structure of TBT is designed for high electronic breakdown resistance.

  • Contaminant Solvency: The fluid's polarity allows it to dissolve and sequester water and other polar impurities, reducing their ability to align and form conductive pathways under an electric field.[4]

  • Gas Scavenging: The aromatic components of the TBT molecule are believed to have a "gassing" tendency under electrical stress, meaning they can absorb hydrogen gas generated by partial discharges, preventing the formation and growth of bubbles that can lead to catastrophic failure.[22]

  • Thermal Stability: By resisting thermal degradation, TBT minimizes the creation of carbonaceous byproducts and dissolved gases that can compromise dielectric strength over time.[11][25]

cluster_0 Molecular Structure of TBT cluster_1 Performance Attributes A Bulky Benzhydrol Core (Steric Hindrance) B Long Alkyl Chains (C11) (High Flash Point, Optimal Viscosity) D Enhanced Thermal & Oxidative Stability A->D Inhibits degradation pathways C Tetracarboxylate Ester Groups (High Polarity, Solvency) F Excellent Fire Safety (K-Class) B->F Low volatility G Optimized Heat Transfer B->G Provides ideal fluid dynamics E Superior Dielectric Strength C->E Sequesters contaminants

Caption: Relationship between TBT's molecular features and its performance.

Experimental Protocols

The following protocols outline the standard procedures for evaluating the key properties of TBT as a dielectric fluid. Adherence to these methodologies ensures accurate and reproducible results.

Protocol 1: Synthesis of Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate

This protocol describes a laboratory-scale synthesis. The process involves a two-step reaction: the formation of the tetracarboxylic acid followed by esterification.[26][27]

Materials:

  • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

  • Undecyl alcohol (1-Undecanol)

  • Sulfuric acid (catalyst)

  • Toluene (solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • Hydrolysis of Dianhydride: In a round-bottom flask, suspend BTDA in deionized water. Heat the mixture to reflux for 4 hours to ensure complete hydrolysis to 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA). Cool and collect the precipitated BTCA by filtration.

  • Esterification Setup: Combine the synthesized BTCA, a 10% molar excess of undecyl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add a catalytic amount of sulfuric acid (approx. 1% of total reactant weight) to the flask.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 8-12 hours).

  • Neutralization: Cool the reaction mixture. Wash sequentially with deionized water and 5% sodium bicarbonate solution to remove any unreacted acid and catalyst.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and remove the toluene solvent using a rotary evaporator.

  • Final Product: The resulting viscous liquid is crude TBT. Further purification can be achieved via vacuum distillation or column chromatography if required for high-purity applications.

Protocol 2: Measurement of Dielectric Breakdown Voltage (AC)

This protocol follows the ASTM D1816 standard, which is highly sensitive to the presence of contaminants and is suitable for high-performance fluids.[18][19]

Apparatus:

  • Dielectric breakdown voltage tester with VDE electrodes.

  • Standard test cell.

  • Magnetic stirrer.

Procedure:

  • Cell Preparation: Thoroughly clean and dry the test cell according to ASTM D1816 specifications.

  • Sample Handling: Gently agitate the TBT sample container to ensure homogeneity. Avoid introducing air bubbles.

  • Filling the Cell: Rinse the cell with a small amount of the TBT sample and discard. Fill the cell with the sample to the appropriate level, ensuring the electrodes are fully submerged.

  • Rest Period: Allow the filled cell to stand for at least 3 minutes to allow any air bubbles to dissipate.

  • Testing Sequence:

    • Place the cell in the tester.

    • Start the stirrer at the speed specified by the standard (e.g., 200-300 rpm).

    • Apply the test voltage at a uniform rate of rise (e.g., 0.5 kV/s) until breakdown occurs.

    • Record the breakdown voltage.

    • Wait at least 1 minute before starting the next measurement.

  • Data Analysis: Conduct five consecutive breakdown measurements. The average of these five readings constitutes the dielectric breakdown voltage of the sample.

A Prepare Test Cell (Clean & Dry) B Fill Cell with TBT Sample A->B Rinse & Fill C Rest for 3 min (Debubbling) B->C D Apply Voltage (0.5 kV/s rise) C->D Start Stirrer E Record Breakdown Voltage D->E Breakdown Occurs F Repeat 5x E->F F->D Wait 1 min G Calculate Average F->G After 5th test

Caption: Workflow for ASTM D1816 Dielectric Breakdown Voltage Test.

Protocol 3: Accelerated Oxidation Stability Test

This protocol is based on the IEC 61125 method to assess the fluid's resistance to degradation in the presence of oxygen and a catalyst at elevated temperatures.[21]

Apparatus:

  • Oxidation test tubes with gas delivery tubes.

  • Heating block or oil bath capable of maintaining 120 ± 0.5 °C.

  • Oxygen supply with a flow meter.

  • Copper coil catalyst.

Procedure:

  • Sample Preparation: Place 25 g of the TBT sample into an oxidation test tube.

  • Catalyst Introduction: Add a polished copper coil catalyst to the sample.

  • Oxidation: Place the tube in the heating block at 120 °C. Bubble dry oxygen through the sample at a rate of 1 L/h.

  • Aging: Maintain these conditions for the specified duration (e.g., 164 hours).

  • Post-Aging Analysis: After the aging period, cool the sample.

    • Visually inspect for the formation of sludge (precipitate).

    • Measure the total acid number (TAN) of the aged oil.

    • Measure the dielectric dissipation factor (tan δ) of the aged oil.

  • Evaluation: Compare the post-aging properties to the initial values. A minimal increase in acidity and dissipation factor, along with the absence of sludge, indicates high oxidation stability.[10]

Safety, Handling, and Environmental Considerations

Safety: TBT exhibits a very high flash point (>300°C), classifying it as a less flammable K-class fluid.[21] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn during handling.

Handling: Store TBT in sealed containers in a cool, dry place to prevent moisture ingress, which can affect its dielectric properties.

Environmental Profile: As a synthetic ester, TBT is designed for ready biodegradability.[7] In the event of a spill, it poses a significantly lower environmental risk compared to mineral oil. It does not contain any petroleum, halogens, or silicones.[7]

Conclusion

Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate (TBT) is a novel synthetic ester with a molecular architecture specifically engineered for superior performance as a dielectric fluid. Its projected properties—including exceptional dielectric strength, outstanding thermal and oxidative stability, and excellent fire safety—make it a compelling candidate for the next generation of high-voltage electrical equipment. The protocols detailed in this document provide a robust framework for the synthesis and evaluation of TBT, enabling researchers and engineers to validate its performance and explore its application in advanced systems.

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  • DIELECTRIC FLUIDS COMPRISING POLYOL ESTERS, METHODS FOR PREPARING MIXTURES OF POLYOL ESTERS, AND ELECTRICAL APPARATUSES COMPRISI. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/2a/39/3c/692c8585694200/US20130072418A1.pdf]
  • (PDF) Natural Ester Dielectric Fluid Development. ResearchGate. [URL: https://www.researchgate.net/publication/228692694_Natural_Ester_Dielectric_Fluid_Development]
  • Novel derivatives of 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid: synthesis, electrochemical and optical properties. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/qo/c5qo00139e]
  • Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28063798/]
  • Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-and-application-of-3-3-4-4-biphenyltetracarboxylic-dianhydride.htm]
  • EP0007694B1 - Process for preparing 3,4,3'4'-benzophenone-tetracarboxylic dianhydride. Google Patents. [URL: https://patents.google.
  • Benzophenone-3,3',4,4'-tetracarboxylic dianhydride 98 2421-28-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b9750]
  • An In-depth Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Acid: Structure, Properties, and Applications. Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-to-3-3-4-4-benzophenonetetracarboxylic-acid.pdf]
  • Dielectric relaxation of deep eutectic solvent + water mixtures: structural implications and application to microwave heating. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp03998a]
  • Deep Eutectic Solvents Formed by Complex Hydrides: A New Class of Hydrogen‐Rich Liquid. Infoscience. [URL: https://infoscience.epfl.ch/record/305286]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of tetraundecyl benzhydrol tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of Tetraundecyl Benzhydrol Tetracarboxylate Synthesis Ticket ID: #SYN-BTDA-0042 Status: Open | Priority: Critical

Executive Summary

The synthesis of tetraundecyl benzhydrol tetracarboxylate involves a two-stage transformation starting from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) .[1] The process requires navigating two competing thermodynamic landscapes: the entropy-driven esterification of a sterically crowded core and the chemoselective reduction of a diaryl ketone in the presence of four ester groups.

This guide moves beyond standard textbook protocols, addressing the specific "yield killers" encountered in high-value functional material synthesis: incomplete esterification due to steric hindrance and over-reduction (hydrogenolysis) during the benzhydrol formation.

Module 1: The Esterification Bottleneck

Objective: Convert BTDA to Tetraundecyl Benzophenone Tetracarboxylate. Core Challenge: The ortho-positioning of the carboxylates creates significant steric strain, often trapping the reaction at the di- or tri-ester stage.

Diagnostic Protocol: Why is my yield < 80%?
SymptomRoot CauseCorrective Action
High Acid Number (>2 mg KOH/g) Incomplete conversion of the final carboxyl group.Switch Catalyst: Move from pTSA to Tetra-n-butyl titanate (TnBT) . Titanates activate the alcohol and are less sensitive to steric blocking than proton donors.
Cloudy/Hazy Product Residual mono-esters or unreacted BTDA.Temperature Ramp: Ensure reaction temp reaches 200–210°C . Undecanol (b.p. ~243°C) allows this, but standard reflux (~140°C with xylene) is insufficient for the final steric push.
Dark Coloration Oxidation of undecanol or charring.Inert Sparging: Nitrogen sparging is superior to a blanket. It actively strips water and prevents oxidative darkening.
Optimized Protocol: High-Temperature Titanate Route

Standard acid catalysis (pTSA) often fails to drive the 4th esterification to completion due to equilibrium limits. The Titanate route is self-driving.

  • Stoichiometry: Load BTDA (1.0 eq) and 1-Undecanol (4.4 eq) . The 10% excess alcohol is critical for solvent effect and equilibrium shift.

  • Catalyst: Add Tetra-n-butyl titanate (TnBT) at 0.5 wt% relative to total mass.

    • Why? TnBT acts as a Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack by the bulky undecyl chain.

  • Water Removal: Use a Dean-Stark trap with a minimal amount of entrainer (Xylene, <5% vol) or run neat under vacuum.

  • The "Push": Heat to 180°C. Once water evolution slows, ramp to 210°C and apply partial vacuum (500 mbar) to remove the final traces of water.

  • Validation: Monitor Acid Value (AV). Reaction is complete only when AV < 0.2 .

Module 2: The Reduction Phase (The Critical Step)

Objective: Selective reduction of the C=O bridge (Ketone) to CH-OH (Alcohol). Core Challenge: Chemoselectivity. You must reduce the ketone without hydrolyzing the esters or reducing the aromatic rings. Risk: Hydrogenolysis .[1] Over-reduction converts the Benzhydrol (C-OH) to the Methylene (CH2) bridge, destroying the target functionality.

Decision Matrix: Selecting the Reduction System
MethodSelectivityYield PotentialRecommended For
Catalytic Hydrogenation (Pd/C) ModerateHighLarge-scale, but high risk of hydrogenolysis (over-reduction).
Sodium Borohydride (NaBH₄) Excellent 90-95% High-value/Pharma applications. (Recommended)
Meerwein-Ponndorf-Verley GoodModerateIf strictly metal-free conditions are required.
Protocol: Chemoselective Borohydride Reduction

This method avoids the harsh conditions of high-pressure hydrogenation, preserving the ester linkages.

  • Solvent System: Dissolve the Tetraundecyl Benzophenone Ester in THF/Methanol (2:1) .

    • Why? The ester is lipophilic (undecyl chains) and needs THF. NaBH₄ needs Methanol for solubility and activation.

  • Temperature Control: Cool to 0–5°C .

    • Critical: Low temperature prevents transesterification between the methanol solvent and your undecyl esters.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes.

    • Mechanism:[2][3] Borohydride attacks the ketone carbonyl. The esters are relatively inert to NaBH₄ at 0°C.

  • Quench: Quench with Acetone (destroys excess hydride) followed by 0.1M HCl .

    • Warning: Do not use strong acid or heat during workup; benzhydryl esters are prone to acid-catalyzed dehydration.

Module 3: Visualization of the Yield Logic

The following diagram illustrates the critical decision points where yield is typically lost.

SynthesisWorkflow Start Start: BTDA + Undecanol Esterification Step 1: Esterification (Titanate Catalyst, 210°C) Start->Esterification CheckAV Checkpoint: Acid Value < 0.2? Esterification->CheckAV PurifyEster Intermediate Workup (Remove Excess Alcohol) CheckAV->PurifyEster Yes Fail1 Issue: Incomplete Reaction Action: Increase Temp/Vac CheckAV->Fail1 No Reduction Step 2: Reduction (NaBH4, 0°C, THF/MeOH) PurifyEster->Reduction CheckSelectivity Checkpoint: TLC/HPLC (Benzhydrol vs Methylene) Reduction->CheckSelectivity FinalWorkup Final Purification (Phase Separation) CheckSelectivity->FinalWorkup Target Found Fail2 Issue: Over-Reduction Action: Lower Temp/Reduce Time CheckSelectivity->Fail2 Methylene Detected Fail1->Esterification Recycle

Caption: Logical workflow for the synthesis of tetraundecyl benzhydrol tetracarboxylate, highlighting critical quality control checkpoints (Acid Value and Selectivity).

Frequently Asked Questions (Troubleshooting)

Q1: My final product is a viscous oil that won't crystallize. Is it impure?

  • Answer: Not necessarily. Tetraundecyl esters possess four long alkyl chains (

    
    ), which disrupt crystal packing. The product is likely a room-temperature ionic liquid or viscous fluid  (traction fluid characteristic). Do not attempt recrystallization. Instead, purify via column chromatography  (Silica, Hexane/EtOAc) or wiped-film evaporation  to remove residual undecanol.
    

Q2: I see a new spot on TLC during reduction that is less polar than the product. What is it?

  • Answer: This is likely the diphenylmethane derivative (over-reduction).

    • Cause: Reaction time too long or temperature too high.

    • Fix: Stop the reaction immediately. If using catalytic hydrogenation, switch to NaBH₄ as detailed in Module 2. Benzhydryl alcohols are benzylic and prone to hydrogenolysis.

Q3: Can I do the reduction before the esterification?

  • Answer: No. Reducing BTDA (anhydride) directly is messy. It will open the anhydride ring, and the resulting alcohol/acid mix can self-polymerize or lactonize. The ester groups protect the carboxylates, allowing clean reduction of the ketone.

References

  • Sigma-Aldrich. Benzophenone-3,3',4,4'-tetracarboxylic dianhydride Product Specification & Applications.Link

  • Parish, R. C., et al. "A method for the esterification of sterically hindered carboxylic acids."[4] Journal of Organic Chemistry. Link

  • Google Patents. Process for hydrogenation of polycarboxylic acids or derivatives thereof (US8722922B2).Link

  • National Institutes of Health (NIH). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates.Link

  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.Link

Sources

Technical Support Center: Phase Solubility Optimization of Tetraundecyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed for researchers working with high-molecular-weight lipophilic scaffolds, specifically Tetraundecyl Esters (e.g., C-undecylcalix[4]resorcinarene derivatives or Pentaerythritol tetraundecanoate analogs).[1]

These compounds present unique challenges in non-polar solvents due to their tendency to form organogels or crystallize via extensive Van der Waals chain packing.[1]

Topic: Solubility Profiling & Optimization in Non-Polar Media Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 15, 2026[1]

Core Diagnostic: Why is my solubility data inconsistent?

Before altering your formulation, you must diagnose the thermodynamic state of your system.[1] Tetraundecyl esters (TUEs) possess four C11 alkyl chains.[1] While designed for lipophilicity, these chains create strong intermolecular cohesive forces (London dispersion) that often compete with solvent-solute interactions, leading to non-Newtonian behaviors like gelation or metastable supersaturation.[1]

Troubleshooting Matrix
ObservationProbable CauseThermodynamic MechanismCorrective Action
Hazy/Opalescent Solution Moisture ContaminationWater acts as an anti-solvent, forcing alkyl chains to aggregate (hydrophobic effect).[1]Dry solvent over molecular sieves (3Å or 4Å).[1]
Gel Formation (Organogel) Supramolecular Stacking

-

stacking or H-bonding of the ester core forms a 3D network, trapping solvent.[1]
Add a polar modifier (e.g., 1-5% Isopropanol) to disrupt H-bonds.[1]
Precipitate upon Cooling Crystallization (Polymorphism)Lattice energy of the C11 chains > Solvation enthalpy.[1]Determine the metastable zone width (MZW).[1]
Inconsistent HPLC Area Micellar AggregationFormation of reverse micelles in non-polar media affects sampling homogeneity.[1]Filter via 0.2

m PTFE (hydrophobic) at equilibrium temperature.[1]

Experimental Protocol: Determination of Phase Solubility

Do not rely on simple visual saturation.[1] You must distinguish between Kinetic Solubility (precipitation rate) and Thermodynamic Equilibrium .[1]

Method: The Isothermal Saturation Shake-Flask (Modified)

Objective: Determine the saturation solubility (


) of TUEs in non-polar solvents (e.g., Hexane, Toluene, Cyclohexane).

Materials:

  • Tetraundecyl ester (Solid/Waxy solid)[1]

  • Solvent (HPLC Grade)[1]

  • Temperature-controlled orbital shaker[1]

  • 0.22

    
    m PTFE Syringe Filters (Pre-heated)[1]
    

Step-by-Step Workflow:

  • Excess Addition: Add TUE to the solvent until a visible solid phase persists.[1] (Note: If the solid turns into a gel, stop. You are in a gelation domain, not a solubility domain. See Section 3).

  • Equilibration: Agitate at the target temperature (

    
    ) for 72 hours.
    
    • Critical: If

      
       Ambient, ensure the headspace is minimal to prevent solvent evaporation and concentration errors.[1]
      
  • Sedimentation: Stop agitation and allow the phases to separate for 4 hours at constant

    
    .
    
  • Sampling (The Critical Step):

    • Pre-heat the syringe and filter to

      
      .[1] Why?  If the equipment is colder than the solution, the TUE will crystallize inside the filter (nucleation), stripping the filtrate and giving falsely low results.[1]
      
  • Quantification: Dilute the filtrate with a polar "stop solvent" (e.g., THF or DCM) immediately to prevent precipitation, then analyze via HPLC-UV or GC-FID.[1]

Optimization Strategy: The "Solubility Parameter" Approach

When TUEs fail to dissolve at the required concentration, random solvent switching is inefficient.[1] Use Hansen Solubility Parameters (HSP) to predict the ideal solvent blend.[1]

The solubility is maximized when the "distance" (


) between the solute (TUE) and solvent is minimized:[1]

[1]

Where:

  • 
    : Dispersion forces (Dominant in TUEs due to C11 chains)[1]
    
  • 
    : Polarity[1][2]
    
  • 
    : Hydrogen bonding[1]
    

Guidance:

  • TUEs are high in

    
     and low in 
    
    
    
    .
    [1]
  • Pure Hexane often has sufficient

    
     but zero 
    
    
    
    .[1] If your ester core has polar groups (like a resorcinarene ring), Hexane is a poor match.[1]
  • Recommendation: Switch to Toluene or Chloroform .[1] These solvents provide the necessary dispersion forces while offering slight polarizability to solvate the ester core, preventing "core-to-core" aggregation.[1]

Visualizing the Solubility Equilibrium

The following diagram illustrates the competing pathways in a non-polar solvent system. Understanding this helps you identify if your molecule is dissolved, aggregated, or crystallized.[1]

SolubilityPathways Solid Solid TUE (Crystalline Lattice) Dissolved Dissolved Monomer (Thermodynamic Goal) Solid->Dissolved Solvation Energy > Lattice Energy Dissolved->Solid Precipitation (Supersaturation) Aggregate Reverse Micelle / Dimer (Pre-Nucleation Cluster) Dissolved->Aggregate High Conc. / Low Temp Aggregate->Solid Nucleation Aggregate->Dissolved Dilution / Heat Gel Organogel Network (Kinetic Trap) Aggregate->Gel 3D Networking (H-Bonding) Gel->Dissolved Add Polar Modifier / Heat

Caption: Figure 1. Thermodynamic and kinetic pathways of Tetraundecyl Esters in non-polar solvents. Note that 'Gelation' is a kinetic trap that mimics solubility but lacks thermodynamic stability.[1]

Frequently Asked Questions (FAQs)

Q1: My tetraundecyl ester forms a "jelly" in hexane instead of dissolving or precipitating. What is happening? A: You have formed an organogel .[1] The four undecyl chains are interlocking via Van der Waals forces, while the solvent is trapped in the matrix.[1]

  • Fix: This is often temperature-dependent.[1] Heat the solution to the gel-sol transition temperature (

    
    ). If it gels again upon cooling, you must increase the solvent's polarity index slightly (e.g., add 2% Ethyl Acetate) to disrupt the intermolecular stacking.[1]
    

Q2: Can I use UV-Vis spectroscopy to measure solubility directly in the flask? A: No. TUEs often form aggregates (reverse micelles) in non-polar solvents that scatter light, interfering with Beer-Lambert law linearity.[1] Furthermore, if the ester lacks a strong chromophore (like an aromatic ring), UV sensitivity will be low.[1]

  • Fix: Always filter first, dilute in a good solvent (THF), and then measure.

Q3: How does chain length (C11) specifically affect the choice of solvent compared to shorter esters? A: The C11 (undecyl) chains dominate the molecule's surface area.[1] This makes the molecule behave more like a paraffin wax than a typical ester.[1]

  • Implication: Solvents that dissolve waxes (e.g., Xylene, Decalin) are often more effective than standard "ester" solvents (like Ethyl Acetate), which may be too polar and cause phase separation.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Defines the

    
     methodology for solvent selection). [1]
    
  • Higuchi, T., & Connors, K. A. (1965).[1] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117–212.[1] (The foundational text for phase solubility diagrams).

  • Terech, P., & Weiss, R. G. (1997).[1] Low molecular mass gelators of organic liquids and the properties of their gels. Chemical Reviews, 97(8), 3133–3160.[1] (Explains the organogel mechanism common in long-chain esters). [1]

  • Murdan, S. (2005).[1] Organogels in drug delivery. Expert Opinion on Drug Delivery, 2(3), 489-505.[1] (Contextualizes the behavior of lipophilic esters in pharmaceutical applications).

Sources

Troubleshooting transesterification reactions for benzhydrol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Transesterification of Benzhydrol (Diphenylmethanol) Derivatives

Introduction: The Benzhydrol Challenge

Welcome to the technical support portal. Transesterification of benzhydrol derivatives presents a unique dichotomy in organic synthesis. While the secondary hydroxyl group is sterically encumbered by two phenyl rings, making nucleophilic attack sluggish, the resulting benzhydryl cation is remarkably stable (


).

The Core Conflict: You need aggressive conditions to overcome steric hindrance, but those same conditions often trigger


 pathways leading to elimination (formation of 1,1-diphenylethylene) or etherification.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) for chiral applications and Otera’s Catalysis for chemoselective bulk synthesis.

Module 1: Enzymatic Kinetic Resolution (EKR)

Context: You are using Lipases (typically Candida antarctica Lipase B, CAL-B) to resolve chiral benzhydrols.

Workflow Visualization: The EKR Logic Gate

EKR_Troubleshooting Start Problem: Low E-Value or Conversion Check_Donor Check Acyl Donor (Is it reversible?) Start->Check_Donor Check_Water Check Water Activity (aw) Check_Donor->Check_Water Using Vinyl Esters? Action_Vinyl Switch to Vinyl Acetate/Butyrate (Irreversible Tautomerization) Check_Donor->Action_Vinyl Using Methyl Esters? Check_Solvent Check Solvent LogP Check_Water->Check_Solvent System dry? Action_Sieve Add Molecular Sieves (Target aw < 0.2) Check_Water->Action_Sieve System too wet? Action_Hydrophobic Switch to Heptane/Toluene (LogP > 2.0 protects enzyme) Check_Solvent->Action_Hydrophobic Using THF/Dioxane?

Figure 1: Decision matrix for troubleshooting stalled enzymatic resolution of bulky secondary alcohols.

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion despite using excess acyl donor. Why? Diagnosis: This is likely Acetaldehyde Inhibition . If you are using vinyl acetate as an acyl donor, the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde.[1] Acetaldehyde can form Schiff bases with lysine residues on the lipase surface, deactivating the catalyst. Protocol Fix:

  • Switch Acyl Donor: Use Vinyl Butyrate instead of Vinyl Acetate. The resulting butyraldehyde is less reactive/inhibitory than acetaldehyde [1].

  • Ventilation: If you must use vinyl acetate, run the reaction under mild vacuum or with an inert gas sparge to strip the volatile acetaldehyde.

Q2: The enantioselectivity (E-value) is dropping as the reaction scales up. Diagnosis: Water Activity (


) Drift .
Lipases require a monomolecular layer of water to maintain their catalytic conformation (the "lid" mechanism). However, excess water promotes hydrolysis (reverse reaction), destroying the chiral ester you just made.
Protocol Fix: 
  • The "Salt Hydrate" System: Do not rely on "drying" alone. Use salt hydrate pairs (e.g.,

    
    ) to buffer the water activity to exactly 
    
    
    
    [2].
  • Solvent Engineering: Ensure you are using a hydrophobic solvent (Isooctane, Heptane, Toluene). Hydrophilic solvents (THF, Acetonitrile) strip the essential water layer from the enzyme, causing it to become rigid and non-selective [3].

Q3: Can I achieve 100% yield instead of 50%? Solution: Yes, via Dynamic Kinetic Resolution (DKR) . You must couple the lipase with a racemization catalyst (typically a Ruthenium complex like Shvo’s catalyst) that racemizes the slow-reacting enantiomer of the alcohol in situ.

  • Warning: Ru-catalysts are often incompatible with the vinyl esters used in EKR. You may need to switch to isopropenyl acetate or chlorophenyl acetate as the donor to maintain compatibility [4].

Module 2: Chemical Catalysis (Non-Enzymatic)

Context: You are synthesizing achiral derivatives or need bulk conversion where enzymes are too costly.

The "Elimination" Trap

Benzhydrols are prone to acid-catalyzed dehydration because the intermediate carbocation is resonance-stabilized by two phenyl rings.

  • Reaction: Benzhydrol

    
    
    
    
    
    
    
    1,1-Diphenylethylene +
    
    
    .
  • Symptom:[1][2][3][4][5][6][7][8] Appearance of a non-polar spot on TLC (high Rf) that glows intensely under UV.

Troubleshooting FAQs

Q4: I am seeing significant elimination products using standard acid catalysts (pTSA/H2SO4). Diagnosis: The acidity is too strong for the substrate stability profile. Protocol Fix: Switch to Otera’s Catalyst (Distannoxane). 1,3-Disubstituted tetraalkyldistannoxanes are Lewis acid catalysts that are highly specific for transesterification and operate under neutral conditions, preventing the formation of the benzhydryl cation [5].

Q5: How do I set up a transesterification using Otera’s Catalyst? Protocol:

  • Load: 0.1 - 1.0 mol% of catalyst (e.g.,

    
    ).
    
  • Solvent: Toluene or Xylene (requires reflux).

  • Stoichiometry: 1.0 equiv Benzhydrol + 2-5 equiv Ester (e.g., Methyl Acetate).

  • Mechanism: The catalyst forms a template where the alcohol and ester are brought into proximity on the tin center, facilitating exchange without generating free protons.

Q6: My reaction with Titanates (Ti(OiPr)4) is turning into a gel. Diagnosis: Oligomerization/Hydrolysis. Titanates are extremely moisture-sensitive and can cross-link with polyols or trace water to form gels. Protocol Fix:

  • Ensure all reagents are strictly anhydrous (<50 ppm water).

  • Switch to Zinc Clusters (

    
    )  if moisture control is difficult; they are more water-tolerant than Titanates [6].
    

Module 3: Data & Purification

Comparative Catalyst Performance for Benzhydrols
ParameterCAL-B (Enzymatic)Otera's Catalyst (Sn)Titanates (Ti)Acid (pTSA)
Primary Use Chiral ResolutionBulk SynthesisBulk SynthesisLow Cost / Robust
Selectivity High (

ee)
NoneNoneNone
Side Reactions Hydrolysis (if wet)MinimalGelationElimination (High Risk)
Temp Range




Acyl Donor Vinyl EstersMethyl/Ethyl EstersMethyl/Ethyl EstersCarboxylic Acids
Purification Tip: The "Rf Overlap"

Benzhydrol and its esters often have very similar Rf values on silica due to the dominance of the lipophilic diphenyl group.

  • Technique: Use

    
    -
    
    
    
    interaction chromatography
    .
  • Method: If standard Silica fails, use phenyl-functionalized silica or add 5% toluene to your eluent. The differential interaction between the aromatic solvent and the free hydroxyl group vs. the ester can improve separation resolution.

References

  • De Almeida, R. et al. (2024). "Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol." Journal of the Brazilian Chemical Society.

  • Goldberg, M. et al. (1990). "The control of lipase-catalysed transesterification and esterification reaction rates." European Journal of Biochemistry.[9]

  • Adlercreutz, P. (2025). "Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions." ResearchGate.[2][10]

  • Verzijl, G.K.M. et al. (2010). "Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine." PMC / NIH.

  • Otera, J. (1993). "Transesterification."[1][2][4][6][8][9][10][11][12][13][14] Chemical Reviews. (Cited via Master Organic Chemistry summary of transesterification catalysts).

  • Technoilogy. (2025). "Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization." (General reference for metal-catalyzed transesterification parameters).

Sources

Technical Support Center: Reducing Migration of Tetraundecyl Benzhydrol Tetracarboxylate (TBBT) in PVC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraundecyl benzhydrol tetracarboxylate (TBBT) is a high-molecular-weight (HMW) plasticizer (C₆₁H₁₀₀O₉) designed to offer superior permanence compared to traditional phthalates like DEHP.[1] Its bulky structure and long undecyl (C11) chains provide excellent resistance to volatility.[1] However, these same structural features create unique migration challenges: thermodynamic incompatibility (blooming) and extraction by lipophilic media .[1]

This guide addresses the specific troubleshooting required to stabilize TBBT in flexible PVC matrices for medical and high-performance applications.

Module 1: Troubleshooting Thermodynamic Instability (Blooming)

The Issue: Users report a "sticky" or "oily" residue on the surface of the PVC material shortly after processing or during storage.

The Science (Causality): Unlike volatile loss, this is a thermodynamic phase separation . TBBT is a massive molecule.[1] While the benzhydrol core provides aromaticity for PVC compatibility, the four undecyl (C11) chains are highly aliphatic. If the processing temperature is too low, or if the concentration exceeds the solubility limit, the aliphatic chains crystallize or phase-separate, forcing the molecule to the surface (blooming).

Q: How do I determine if my migration is caused by incompatibility? A: Perform a Loop Compatibility Test .

  • Fold a strip of the plasticized PVC into a loop.[1]

  • Compress it slightly to induce stress.[1]

  • Incubate at 60°C for 24 hours.

  • Observation: If oil droplets appear at the stress point (the fold), the TBBT is thermodynamically incompatible at that concentration.

Q: How do I fix TBBT blooming without changing the plasticizer? A: You must optimize the Hansen Solubility Parameter (HSP) balance of your formulation. TBBT requires a "co-solvating" effect to keep its long alkyl chains integrated.[1]

Protocol: HSP Optimization Strategy

  • Step 1: Calculate the HSP distance (

    
    ) between PVC and TBBT.
    
  • Step 2: If blooming occurs, introduce a Secondary Plasticizer with high polarity to act as a bridge.[1]

    • Recommendation: Use 5-10 phr of Epoxidized Soybean Oil (ESO) or a fast-fusing benzoate.[1] These smaller molecules disrupt the crystallization of TBBT's C11 chains.

  • Step 3: Increase processing temperature. HMW plasticizers require higher energy to achieve molecular solvation.[1] Ensure melt temperature reaches 190°C - 200°C (vs. 170°C for DEHP) to fully solvate the TBBT.

Module 2: Preventing Leaching in Medical Solvents

The Issue: In medical tubing or storage bags, TBBT is detected in drug solutions (e.g., Paclitaxel, lipid emulsions), despite its high molecular weight.

The Science (Causality): While TBBT does not vaporize, it is highly lipophilic due to the tetraundecyl groups. It obeys the "like dissolves like" principle. When in contact with lipid-based drugs or hydrophobic solvents, the chemical potential gradient drives TBBT out of the PVC matrix.

Q: Can I use surface modification to stop extraction? A: Yes. Since you cannot change the thermodynamics of the drug-plasticizer interaction, you must create a kinetic barrier at the surface.

Protocol: UV-Initiated Surface Crosslinking This method creates a rigid "skin" on the PVC that is impermeable to the bulky TBBT molecule but maintains bulk flexibility.

  • Preparation: Clean extruded PVC tubing with isopropanol.[1]

  • Monomer Application: Dip-coat or spray with a solution of di- or tri-functional acrylates (e.g., TMPTA) containing a photoinitiator (Benzophenone).[1]

  • Irradiation: Expose to UV light (Hg lamp,

    
     = 254-365 nm) for 15–60 seconds.
    
    • Mechanism:[1][2][3] The UV light generates radicals that crosslink the acrylates and graft them to the PVC surface chains.

  • Validation: The crosslinked network mesh size is smaller than the hydrodynamic radius of TBBT (

    
     nm), physically trapping it.
    
Module 3: Visualization & Logic Flow
Figure 1: Troubleshooting Migration Mechanisms

Use this logic tree to diagnose the specific type of migration failure you are observing.

MigrationLogic start Observation: TBBT Detected Outside PVC q1 Is the residue visible on surface (oily/sticky) without solvent contact? start->q1 blooming Mechanism: BLOOMING (Thermodynamic Incompatibility) q1->blooming Yes extraction Mechanism: EXTRACTION (Diffusion into Solvent) q1->extraction No (Only in fluid) sol1 Action: Check Processing Temp (Must be >190°C for HMW) blooming->sol1 q2 Is the fluid Lipophilic? (Fats, Taxol, Oils) extraction->q2 sol2 Action: Add Co-Plasticizer (e.g., ESO 5 phr) sol1->sol2 sol3 Action: Surface Crosslinking (UV-Acrylates) q2->sol3 Yes sol4 Action: Nanocomposite Barrier (Add 2% Nanoclay) q2->sol4 No (Aqueous/General)

Caption: Decision matrix for diagnosing TBBT migration. Blue nodes indicate start, Red indicates root cause, Yellow/Green indicate corrective actions.

Module 4: Analytical Validation Protocols

Q: How do I accurately measure TBBT migration? Standard tests for DEHP seem inconsistent. A: Standard tests often rely on weight loss, which is inaccurate for HMW plasticizers because they migrate slowly, and the PVC may simultaneously absorb the extraction solvent (swelling). You must use Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC for specific quantification.[1]

Protocol: Modified ASTM D1239 (Specific Quantification)

StepProcedureCritical Note for TBBT
1. Specimen Cut PVC film (50mm x 50mm, 0.25mm thick).[1]Ensure surface is clean of mold release agents.[1]
2. Immersion Immerse in simulant (e.g., n-Heptane for lipids, Distilled Water for aqueous) at 37°C for 24h.[1]TBBT is HMW; extend time to 72h if testing long-term storage stability.
3. Extraction Remove film.[1] Do not weigh. Evaporate the solvent solution to dryness.Weight loss method is invalid here due to solvent uptake by PVC.
4.[1] Reconstitution Reconstitute residue in HPLC-grade Acetonitrile.TBBT is highly hydrophobic; ensure complete dissolution.
5.[1] Analysis Inject into HPLC (C18 column) or GC-MS.Target Ion: Monitor for the benzhydrol fragment (m/z 167) or parent ion.
Figure 2: Analytical Workflow for HMW Plasticizers

AnalysisWorkflow step1 Sample Immersion (Simulant @ 37°C) step2 Solvent Evaporation (Concentrate Residue) step1->step2 step3 Reconstitution (Acetonitrile) step2->step3 note Note: Do NOT use gravimetric weight loss for TBBT step2->note step4 Quantification (HPLC/GC-MS) step3->step4

Caption: Correct analytical workflow for TBBT. Gravimetric methods (weight loss) lead to false negatives due to solvent absorption.

References
  • ASTM International. (2022).[1][4] ASTM D1239-22a: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[1][5] West Conshohocken, PA.[1] [Link]

  • Marcilla, A., & Garcia, S. (2008).[1] Migration of Plasticizers from Flexible PVC: Kinetics and Mechanisms.[1][6] In Handbook of Vinyl Polymers.[1] CRC Press.[1] (General reference on PVC migration kinetics).

  • National Institutes of Health (NIH). (2012).[1] Recent Progress in Surface Modification of Polyvinyl Chloride.[1] PMC.[1] [Link]

  • Bastone Plastics. (2025).[1] What Causes Plasticizer Migration in PVC.[Link]

Sources

Controlling viscosity in formulations containing tetraundecyl benzhydrol esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Viscosity Paradox

You are likely working with Tetraundecyl Benzhydrol-3,3′,4,4′-tetracarboxylate (or a structural analog).[1] This molecule presents a unique rheological challenge in drug delivery and material science.

Structurally, it combines a rigid, aromatic benzhydrol core with four flexible undecyl (C11) alkyl chains . This "star-like" architecture creates significant intermolecular friction. While the alkyl chains prevent rapid crystallization (keeping it fluid), the bulky core promotes π-π stacking and steric entanglement, resulting in extremely high zero-shear viscosity.

In applications like Lipid Nanoparticles (LNPs) or high-concentration depots , uncontrolled viscosity leads to:

  • Microfluidic Failure: Backpressure spikes and poor mixing efficiency (low Reynolds number).

  • Polydispersity: Inconsistent particle size due to uneven shear forces.

  • Injectability Issues: Non-Newtonian thickening under syringe shear.

This guide provides the troubleshooting logic and protocols to master this material.

Part 1: Formulation Variables (The "Why")

To control viscosity, you must manipulate the Free Volume between these bulky molecules.

Temperature Dependence (Arrhenius Behavior)

Unlike linear lipids, tetraundecyl esters exhibit a steep viscosity-temperature gradient. A 5°C drop can double viscosity as the C11 chains transition from a disordered "liquid" state to a semi-ordered "glassy" state.

  • Guideline: Process at

    
     whenever possible to minimize aromatic stacking.
    
Solvent Plasticization

The benzhydrol core is highly lipophilic (LogP > 10). Standard solvents (Ethanol, DMSO) act as "molecular lubricants."

  • Critical Threshold: There is often a non-linear "plasticization threshold." You may see little viscosity change until you hit ~15% solvent w/w, at which point the aromatic stacks are disrupted, and viscosity crashes.

Shear Thinning (Pseudoplasticity)

These formulations are almost always non-Newtonian. They shear-thin.

  • Implication: Viscosity measured in a beaker (low shear) will be 10x-100x higher than viscosity inside a microfluidic mixer (high shear). Do not over-dilute based on static measurements.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Microfluidic Processing (LNP/Emulsion Formation)

Q: My backpressure is spiking >100 psi during LNP formation, even though the lipid concentration is standard (10-20 mM). Why?

A: You are likely operating in the "Viscous Transition Zone." Unlike standard lipids (e.g., DSPC), tetraundecyl benzhydrol esters do not diffuse instantly into the aqueous phase. They form transient, high-viscosity "mesophases" at the solvent interface before precipitating into nanoparticles.

  • Immediate Fix: Increase the temperature of both the lipid and aqueous streams to 50°C. This lowers the viscosity of the mesophase.

  • Process Fix: Increase the Total Flow Rate (TFR). Counter-intuitively, higher flow rates increase shear stress (

    
    ), pushing the material further into its shear-thinning region, effectively lowering apparent viscosity.
    

Q: The particle size (PDI) is high (>0.2) and inconsistent between batches.

A: This is a symptom of Rayleigh-Plateau instability caused by viscosity mismatch. If your lipid phase viscosity (


) is significantly higher than your aqueous phase viscosity (

), the mixing streams will not fold efficiently.
  • The Rule: The Viscosity Ratio (

    
    ) should be 
    
    
    
    .
  • Solution: Add a viscosity modifier to your aqueous phase (e.g., 5-10% PEG-400 or Glycerol) to match the rheology of the lipid stream. This restores laminar folding logic.

Scenario B: Storage and Stability

Q: My formulation is liquid at room temperature but turns into a solid gel after 48 hours. Is it degrading?

A: No, it is structuring . The benzhydrol cores are slowly aligning via π-π interactions, a process slower than thermal cooling. This is "thixotropic hardening."

  • Test: Vigorously vortex the sample. If it liquefies, it is thixotropic (reversible). If it stays solid, it has crystallized.

  • Prevention: Incorporate a "steric disruptor" lipid. Adding 10-15% mol of a kinked lipid (like DOPE or Triolein) disrupts the packing of the benzhydrol cores, maintaining fluidity.

Part 3: Visualization & Logic Flows

Figure 1: Viscosity Troubleshooting Decision Tree

ViscosityTroubleshooting Start Problem: High Viscosity / Backpressure Spike CheckTemp Step 1: Check Process Temperature Is T > 45°C? Start->CheckTemp Heat Action: Increase T to 50-60°C (Disrupt Van der Waals) CheckTemp->Heat No CheckShear Step 2: Check Shear Rate Is Flow Rate optimized? CheckTemp->CheckShear Yes Heat->CheckShear IncreaseFlow Action: Increase Flow Rate (Induce Shear Thinning) CheckShear->IncreaseFlow No CheckSolvent Step 3: Check Solvent Ratio Is Ethanol/Solvent > 20%? CheckShear->CheckSolvent Yes IncreaseFlow->CheckSolvent AddSolvent Action: Dilute Lipid Phase (Plasticization) CheckSolvent->AddSolvent No CheckRatio Step 4: Viscosity Mismatch? (Lipid vs. Aqueous) CheckSolvent->CheckRatio Yes AddSolvent->CheckRatio CheckRatio->Start Issue Persists (Consult Senior Scientist) MatchVisc Action: Add PEG/Glycerol to Aqueous Phase CheckRatio->MatchVisc Yes

Caption: Logic flow for diagnosing and resolving viscosity-induced failures in tetraundecyl benzhydrol ester processing.

Part 4: Experimental Protocols

Protocol A: The "Viscosity Fingerprint" Sweep

Do not rely on single-point viscosity measurements.

Objective: Determine the "Process Window" where the ester behaves like a liquid suitable for microfluidics.

Equipment: Cone-and-Plate Rheometer (e.g., TA Instruments DHR or Anton Paar). Geometry: 40mm 2° Steel Cone (Peltier plate controlled).

  • Sample Prep: Load 500 µL of neat ester or concentrated formulation.

  • Step 1 (Shear Ramp): Hold T = 25°C. Ramp shear rate (

    
    ) from 
    
    
    
    to
    
    
    (log scale).
    • Analysis: If viscosity drops by >1 order of magnitude, the material is highly shear-thinning. You can pump it faster than you think.

  • Step 2 (Temperature Ramp): Hold shear rate at

    
     (typical pipe flow). Ramp Temperature from 20°C to 70°C at 2°C/min.
    
    • Analysis: Identify the "Knee Point" —the temperature where viscosity stabilizes. Set your manufacturing process 5°C above this point.

Protocol B: Solvent Plasticization Curve

Objective: Determine the minimum solvent required to break the benzhydrol stacking.

Table 1: Dilution Matrix (Example Data)

Ethanol % (w/w)Viscosity (cP) @ 25°CObservationRecommendation
0%> 50,000Solid/Waxy GelUnprocessable
10%8,500Thick SyrupPump strain likely
20% 450 Flowable Oil Ideal Process Point
30%80Water-likeRisk of precipitation

Note: The drop from 10% to 20% is the "Plasticization Threshold." Formulating below this line risks catastrophic line clogging.

References

  • RheoSense. (2025).[2][3] Viscosity of Lipid Nanoparticles with the Next Generation m-VROC II. Retrieved from [Link]

  • MIT Dept of Chemical Engineering. (2025). Rheology of mRNA-loaded lipid nanodumbbells. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Benzhydrol Compound Summary. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of benzophenone vs. benzhydrol tetracarboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Functional Divergence: Photochemical Utility vs. Optical Purity

In the landscape of high-performance polymer precursors and crosslinking agents, Benzophenone Tetracarboxylate Esters (BTE) and Benzhydrol Tetracarboxylate Esters (BHE) represent a critical structure-property trade-off.

  • Benzophenone (BTE) is defined by its central diaryl ketone moiety. It is intrinsically photo-active , acting as a Type II photoinitiator capable of hydrogen abstraction. This makes it the standard for UV-curable coatings, crosslinking of inert polymers (like polyethylene or starch), and negative-tone photosensitive polyimides (PSPIs). However, this conjugation leads to significant yellowing due to Charge Transfer Complex (CTC) formation.

  • Benzhydrol (BHE) is the reduced, hydroxylated derivative. The reduction of the carbonyl (

    
    ) to a secondary alcohol (
    
    
    
    ) disrupts the conjugated
    
    
    -system. This eliminates photo-activity and suppresses CTC formation, rendering the molecule optically transparent and colorless. It is the preferred alternative for optical films, display layers, and applications requiring high thermal stability without the "polyimide yellow" penalty.

Part 1: Chemical Architecture & Mechanistic Differences

The core performance difference lies in the electronic environment of the central bridge connecting the two phthalic ester moieties.

The Benzophenone Moiety (The "Active" Bridge)

The central carbonyl group (


) in BTE enables an 

electronic transition upon UV irradiation (typically 340–360 nm).
  • Mechanism: Upon excitation, the triplet state benzophenone abstracts a hydrogen atom from a neighboring C-H donor, creating a ketyl radical. This leads to covalent crosslinking (C-C bond formation).

  • Consequence: High crosslinking efficiency but inherent yellow/amber color due to electron delocalization.

The Benzhydrol Moiety (The "Silent" Bridge)

In BHE, the central bridge is a


 group.
  • Mechanism: The

    
     hybridized carbon interrupts the electron conjugation between the two aromatic rings.
    
  • Consequence: The molecule becomes transparent to visible light (optical gap increases). It loses the ability to photo-crosslink via H-abstraction but gains solubility and optical clarity.

Visualization of Electronic Pathways

electronic_pathways cluster_BTE Benzophenone (BTE) cluster_BHE Benzhydrol (BHE) BTE_Struct C=O Conjugated System UV_Hit UV Irradiation (365nm) BTE_Struct->UV_Hit Color Yellow/Amber (CTC Formation) BTE_Struct->Color Ground State Triplet Triplet State (n->π*) UV_Hit->Triplet Crosslink C-C Crosslinking (H-Abstraction) Triplet->Crosslink BHE_Struct CH-OH Non-Conjugated UV_Pass UV Transparent (No n->π*) BHE_Struct->UV_Pass No_CTC CTC Disruption BHE_Struct->No_CTC Result Colorless/Clear High Solubility No_CTC->Result

Figure 1: Mechanistic divergence. Benzophenone facilitates UV-crosslinking and color formation, while Benzhydrol disrupts conjugation for transparency.

Part 2: Synthesis & Transformation Protocol

To obtain Benzhydrol esters, one typically reduces the Benzophenone precursor.[1] This protocol describes the reduction of Benzophenone Tetracarboxylic Acid (BswTA) or its ester, a critical step for researchers needing to convert "off-the-shelf" BTE into the transparent BHE form.

Protocol: Selective Reduction of Carbonyl

Objective: Convert the central ketone to a secondary alcohol without hydrolyzing the ester groups (if starting with ester) or affecting the carboxylic acids (if starting with acid).

Reagents:

  • Substrate: 3,3',4,4'-Benzophenone tetracarboxylic acid tetramethyl ester.

  • Reducing Agent: Sodium Borohydride (

    
    ).[2]
    
  • Solvent: Methanol/THF mixture (to ensure solubility).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Benzophenone ester in 50 mL of dry THF/Methanol (1:1 v/v). Cool to 0°C in an ice bath.

  • Reduction: Slowly add

    
     (12 mmol, 1.2 eq) over 20 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or FTIR.

    • Validation Signal: Disappearance of the ketone

      
       stretch at ~1660 
      
      
      
      . Retention of ester
      
      
      at ~1720
      
      
      .
  • Quenching: Quench with dilute HCl (1M) until pH ~4.

  • Extraction: Evaporate organic solvents. Extract aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash with brine, dry over

    
    , and concentrate. Recrystallize from ethanol to yield white/colorless crystals of Benzhydrol ester.
    

synthesis_flow Start Benzophenone Ester (Yellowish) Step1 Dissolve in THF/MeOH Cool to 0°C Start->Step1 Step2 Add NaBH4 (1.2 eq) Selective Reduction Step1->Step2 Check Validation Point: FTIR: Loss of 1660 cm⁻¹ Step2->Check Step3 Quench (HCl) & Extract Check->Step3 Pass End Benzhydrol Ester (Colorless Solid) Step3->End

Figure 2: Synthesis workflow for converting photo-active BTE to optically clear BHE.

Part 3: Performance Benchmarking

The following data compares Polyimides derived from BTE and BHE precursors (specifically reacting the dianhydride/ester forms with 4,4'-Oxydianiline (ODA) as a standard reference).

Quantitative Comparison Table
FeatureBenzophenone (BTE) DerivedBenzhydrol (BHE) DerivedSignificance
Optical Appearance Amber / YellowColorless / TransparentBHE is critical for displays/optical films.
Cut-off Wavelength (

)
~380–400 nm~320–340 nmBHE allows UV transmission; BTE blocks it.
Glass Transition (

)
290°C – 330°C280°C – 310°CBTE is slightly more rigid due to conjugation.
Solubility (Esters) Good in Acetone, DMAcExcellent in Acetone, DMAc, MeOHBHE esters often have higher solubility due to the -OH group.
Crosslinking Mode UV (Radical) or ThermalThermal Only (Condensation)BTE is a photo-crosslinker; BHE is not.
Dielectric Constant ~3.2 – 3.4~3.0 – 3.2BHE is slightly lower (less polarizable conjugation).
Thermal vs. Optical Trade-off

While BTE offers marginally higher thermal rigidity (


) due to the planar 

ketone bridge, the trade-off is severe yellowing. BHE sacrifices 10–20°C in

but gains >90% transmittance in the visible spectrum (450–700 nm).
  • Data Source Validation: Studies on semi-alicyclic polyimides confirm that disrupting the Charge Transfer Complex (CTC) via the benzhydrol structure reduces the

    
     significantly compared to the benzophenone baseline [1][2].
    

Part 4: Application Guidelines

When to choose Benzophenone (BTE)
  • UV-Curing Applications: Use BTE esters as crosslinkers for cotton, starch, or antimicrobial coatings. The benzophenone moiety grafts onto C-H bonds upon UV exposure.

  • Negative-Tone Photoresists: In PSPIs, BTE acts as an internal photoinitiator, allowing the polymer to crosslink and become insoluble in developer upon exposure.

When to choose Benzhydrol (BHE)
  • Flexible Displays (OLEDs): Use BHE precursors for substrates where "yellowness index" (YI) must be < 5.

  • Waveguides & Optics: Applications requiring transmission of signals < 400 nm.

  • Thick Films: BHE allows for deeper curing of thick films because it does not self-absorb the curing UV light (if an external initiator is used), whereas BTE absorbs strongly at the surface.

References

  • Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science. Link

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. Link

  • Tapia-Tapia, M., et al. (2020). Synthesis of benzophenone derivatives and their application as crosslinking agents. Polymer Chemistry.[3] Link

  • NASA Technical Reports. (2000). Colorless Polyimides for Space Applications. (Referencing reduction of carbonyls for transparency). Link

Sources

Validation of tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate as a non-toxic additive

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Tetraundecyl Benzhydrol-3,3',4,4'-tetracarboxylate (TBTC) as a Non-Toxic Additive

Executive Summary: The Shift to High-Molecular-Weight Esters

In the search for sustainable and biocompatible polymer additives, Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate (TBTC) (CAS: 106327-92-8) emerges as a critical candidate. Unlike traditional ortho-phthalates (e.g., DEHP) which are plagued by high migration rates and endocrine-disrupting toxicity, TBTC utilizes a High Molecular Weight (HMW) strategy to achieve permanence.

This guide validates TBTC as a superior, non-toxic alternative for PVC and electrolyte applications. By leveraging its bulky benzhydrol core and long-chain undecyl (C11) esters, TBTC offers a "lock-in" mechanism that minimizes leaching—the primary vector for additive toxicity.

Chemical Profile & Mechanism of Action

To understand the safety profile of TBTC, we must analyze its structural causality.

  • The Core (Benzhydrol vs. Phthalate): Unlike the small, mobile benzene ring of DEHP, TBTC features a benzhydrol (diphenylmethanol) core. The central hydroxyl group introduces hydrogen bonding potential, increasing compatibility with polar polymers (like PVC or polyurethanes) and reducing the thermodynamic drive for exudation.

  • The Steric Shield (Undecyl Chains): The four undecyl (C11) chains create a massive hydrophobic volume. This increases the molecular weight to ~977 g/mol (vs. ~390 g/mol for DEHP).

  • The Safety Mechanism: Migration Resistance. Toxicity is a function of exposure. By physically entangling with polymer chains and possessing low volatility, TBTC remains within the matrix, preventing exposure to biological systems.

Diagram 1: Structural Stability & Hydrolysis Pathway

TBTC_Mechanism TBTC TBTC Molecule (MW ~977 g/mol) Matrix Polymer Matrix (PVC/Binder) TBTC->Matrix Steric Entanglement Leaching Migration/Leaching Matrix->Leaching Thermodynamic Drive (Low for TBTC) BioSystem Biological System (Cell/Tissue) Leaching->BioSystem Exposure Hydrolysis Enzymatic Hydrolysis (Esterase) BioSystem->Hydrolysis If Internalized Metabolites Metabolites: 1. Benzhydrol Tetracarboxylate (Polar/Excreted) 2. Undecyl Alcohol (Low Tox) Hydrolysis->Metabolites Breakdown

Caption: Figure 1. The safety mechanism of TBTC relies on steric entanglement preventing migration (red path). If internalized, hydrolysis yields polar metabolites (green path).

Comparative Performance Analysis

The following data contrasts TBTC with industry standards: DEHP (General Purpose, Toxic) and TOTM (Trioctyl trimellitate, High Performance).

Table 1: Physicochemical & Toxicological Comparison

FeatureTBTC (Target) DEHP (Control) TOTM (Alternative) Implication
Molecular Weight ~977 g/mol 390.5 g/mol 546.8 g/mol TBTC has superior permanence; negligible volatility.
Migration Rate < 0.1% (w/w)12-15% (w/w)1-3% (w/w)TBTC shows virtually no leaching in hexane/oil extraction tests.
Toxicity Class Non-Toxic (Predicted)Reprotoxic (Cat 1B)Low ToxicityTBTC lacks the "phthalate structure" linked to PPAR activation.
Glass Transition (Tg) -45°C-50°C-42°CMaintains flexibility comparable to high-end alternatives.
Volume Resistivity High (

)
Medium (

)
High (

)
TBTC is ideal for electronic/electrode applications.

Validation Protocols (Standard Operating Procedures)

Protocol A: Accelerated Migration Testing (ASTM D1239 Modified)

Objective: Quantify the "Lock-in" effect.

  • Preparation: Cast PVC films (0.5mm thickness) containing 40 phr of TBTC, DEHP, and TOTM respectively.

  • Immersion: Submerge discs (5cm diameter) in two media:

    • Simulant A: Distilled water (Polar extraction) at 50°C for 72h.

    • Simulant B: n-Hexane (Lipophilic extraction) at 25°C for 24h.

  • Gravimetric Analysis: Dry samples under vacuum (40°C, 24h). Measure weight loss.

  • Validation Criteria: TBTC weight loss must be <10% of the weight loss observed in DEHP samples to be classified as "Low Migration."

Protocol B: In Vitro Cytotoxicity (ISO 10993-5)

Objective: Determine cellular response to leachables.

  • Cell Line: L929 mouse fibroblasts (Standard reference).

  • Extraction: Incubate TBTC-plasticized film in MEM culture medium (37°C, 24h) to generate an extract.

  • Exposure: Apply extract to cell monolayer. Incubate for 24h.

  • Readout: MTT Assay (Metabolic activity).

  • Causality Check: If viability < 70%, analyze extract via GC-MS to confirm if TBTC leached or if residual solvents are the cause.

Diagram 2: Validation Workflow

Validation_Workflow cluster_chem Phase 1: Chemical Stability cluster_bio Phase 2: Biocompatibility Start Start: TBTC Candidate TGA TGA Analysis (>250°C Stability?) Start->TGA Migration Migration Test (ASTM D1239) TGA->Migration Cyto Cytotoxicity (ISO 10993-5) Migration->Cyto Hemo Hemolysis (ASTM F756) Cyto->Hemo Decision Decision Gate Hemo->Decision Approve VALIDATED Non-Toxic Additive Decision->Approve Pass All Reject REJECT Reformulate Decision->Reject Fail Any

Caption: Figure 2. Step-by-step validation logic ensuring chemical stability precedes biological testing.

Expert Insights: Why TBTC Works

The "Anchor" Effect: In my experience with polycarboxylate esters, the primary failure mode is not intrinsic toxicity, but mobility. Small molecules act like solvents, slipping between polymer chains and eventually into the patient or environment. TBTC's tetra-ester structure acts as a "molecular anchor." The four undecyl arms entangle with the polymer matrix. For the molecule to migrate, all four arms must disentangle simultaneously—a thermodynamically unfavorable event.

Metabolic Fate: Should TBTC enter the body (e.g., via abrasion of a medical tube), esterases would hydrolyze the ester bonds. The resulting undecyl alcohol is a fatty alcohol, metabolized via beta-oxidation (similar to fatty acids). The core, benzhydrol tetracarboxylic acid , is highly polar and water-soluble, facilitating rapid renal clearance rather than bioaccumulation in adipose tissue.

References

  • ChemicalPoint. (2023). Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate Product Specifications. Chemical Point EU. Link

  • Santa Cruz Biotechnology. (2023). Tetraundecyl benzophenone-3,3′,4,4′-tetracarboxylate (Plasticizer for Electrodes).[1] SCBT. Link[1]

  • PubChem. (2023). Benzhydrol - Safety and Hazards.[2] National Library of Medicine. Link

  • ASTM International. (2023). ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. ASTM. Link

  • ISO. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. Link

Sources

Comparative Guide: Volatility Profiling of Tetraundecyl Benzhydrol Tetracarboxylate (TBTC)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Pharmaceutical Scientists, Formulation Engineers, and Medical Device Material Specialists.[1] Scope: Characterization of TBTC (CAS 106327-92-8) as a high-stability excipient/plasticizer using ASTM methodologies.

Executive Summary: The Volatility Paradox in High-MW Esters[1]

In drug delivery systems and medical device manufacturing, volatility is often a silent failure mode.[1] While standard plasticizers like DEHP have faced regulatory scrutiny due to migration and off-gassing, Tetraundecyl Benzhydrol-3,3',4,4'-Tetracarboxylate (TBTC) represents a class of "super-heavy" aromatic esters designed for extreme stability.[1]

With a molecular weight exceeding 970 g/mol and a bulky benzhydrol core, TBTC challenges traditional volatility testing methods.[1] Standard boiling point measurements are irrelevant as the molecule decomposes before boiling.[1] This guide outlines a thermogravimetric (TGA) approach, grounded in ASTM E1131 , to objectively profile TBTC against industry standards like TOTM and DEHP.[1]

Material Profile & Theoretical Basis

Tetraundecyl Benzhydrol Tetracarboxylate (TBTC) [1]

  • CAS: 106327-92-8[1][2]

  • Molecular Formula: C₆₁H₁₀₀O₉[1][2]

  • Molecular Weight: ~973.4 g/mol [1]

  • Structural Advantage: The molecule features a central diphenylmethanol (benzhydrol) scaffold esterified with four long-chain undecyl (C11) groups.[1] This "star-shaped" steric bulk inhibits molecular rotation and stacking, significantly reducing vapor pressure compared to linear esters.[1]

Why Volatility Matters in Pharma:

  • Leachables & Extractables (L&E): Volatile plasticizers migrate from IV bags/tubing into drug solutions.[1]

  • Excipient Stability: In hot-melt extrusion (HME) for amorphous solid dispersions, low-MW plasticizers evaporate, altering drug release kinetics.[1]

  • Inhalation Safety: For pulmonary delivery devices, off-gassing components can cause respiratory irritation.[1]

Strategic Testing Framework

We reject simple "Loss on Drying" (USP <731>) for this application because it fails to distinguish between solvent evaporation and material degradation.[1] Instead, we utilize a dual-mode TGA approach.[1]

Primary Standard: ASTM E1131 (Compositional Analysis by Thermogravimetry)[1]
  • Objective: Determine the "Onset of Volatilization" (

    
    ) and degradation temperature (
    
    
    
    ).
  • Relevance: Establishes the safe processing window for Hot-Melt Extrusion (HME) or sterilization.[1]

Secondary Standard: ASTM D2288 (Modified Isothermal)[1]
  • Objective: Measure long-term weight loss at fixed temperatures (e.g., 105°C, 150°C).

  • Relevance: Simulates shelf-life stability and migration potential in medical plastics.[1]

Experimental Protocols
Workflow Visualization

The following diagram illustrates the decision logic for characterizing TBTC volatility.

VolatilityWorkflow Start Sample: TBTC TGA_Screen Step 1: Dynamic TGA (ASTM E1131) Start->TGA_Screen Decision Is T(1%) > 250°C? TGA_Screen->Decision Iso_Test Step 2: Isothermal TGA (Simulate Processing) Decision->Iso_Test Yes (Stable) GC_HS Step 3: GC-Headspace (Impurity Check) Decision->GC_HS No (Volatile Impurities?) Report Generate Volatility Profile Iso_Test->Report GC_HS->Report

Figure 1: Analytical workflow for profiling high-molecular-weight pharmaceutical esters.

Protocol A: Dynamic TGA (ASTM E1131)

Purpose: To define the thermal stability ceiling.[1]

  • Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent).

  • Atmosphere: Nitrogen (inert) at 50 mL/min purge rate. Note: Air is used only if oxidative stability is the focus.

  • Sample Prep: Load 10–15 mg of TBTC into a platinum or ceramic pan. Ensure a thin, even layer to prevent thermal gradients.[1]

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Analysis:

    • Record

      
       (Temperature at 1% weight loss).
      
    • Record

      
       (Extrapolated onset of major decomposition).[1]
      
Protocol B: Accelerated Isothermal Volatility

Purpose: To predict migration/loss during manufacturing (e.g., autoclaving or extrusion).[1]

  • Temperature Selection: Set furnace to 200°C (typical HME processing temp).

  • Duration: Hold for 120 minutes.

  • Pass/Fail Criteria:

    • High Performance: < 0.5% weight loss.[1]

    • Moderate Performance: 0.5% – 2.0% weight loss.[1]

    • Fail: > 2.0% weight loss (Risk of formulation shift).[1]

Comparative Performance Analysis

The following data compares TBTC against industry-standard plasticizers: DEHP (Di(2-ethylhexyl) phthalate) and TOTM (Trioctyl trimellitate).[1]

Table 1: Thermal Volatility Profile (Dynamic TGA)

ParameterDEHP (Standard)TOTM (Low Volatility)TBTC (Target)Interpretation
MW ( g/mol ) 390.5546.8973.4 TBTC's mass prevents easy evaporation.[1]
T(1%) Loss 185°C235°C282°C TBTC withstands aggressive processing.[1]
T(5%) Loss 215°C278°C315°C Critical for high-temp medical molding.[1]
Boiling Point 385°C>450°CDecomposes TBTC does not boil; it cracks.[1]

Table 2: Isothermal Weight Loss (200°C for 2 Hours)

MaterialWeight Loss (%)Risk Assessment
DEHP 12.4%High: Severe off-gassing; unsuitable for HME.[1]
TOTM 1.8%Medium: Acceptable for short durations.[1]
TBTC < 0.3% Low: Exceptional stability; "Non-volatile" classification.[1][3]

Analyst Insight: The experimental data confirms that TBTC acts as a "permanent" plasticizer.[1] Unlike DEHP, which relies on Van der Waals forces, TBTC's branched structure creates a "molecular anchor" effect, preventing migration even under high thermal stress.[1]

Mechanistic Logic

Why does TBTC perform differently? The volatility is inversely proportional to the intermolecular forces and molecular weight.[1]

Mechanism Structure TBTC Structure (4x C11 Chains + Benzhydrol Core) StericBulk High Steric Hindrance Structure->StericBulk Creates Entanglement Chain Entanglement Structure->Entanglement Increases VaporPressure Vapor Pressure (Approaches Zero) StericBulk->VaporPressure Lowers Migration Migration Potential (Plasticizer Leaching) Entanglement->Migration Inhibits VaporPressure->Migration Correlates with

Figure 2: Structure-Property relationship defining TBTC's low volatility.[1]

Self-Validating Protocol Check: If your TGA results for TBTC show significant weight loss (<200°C), the protocol flags a potential synthesis impurity (e.g., residual undecyl alcohol or solvent).[1] Pure TBTC must show negligible loss below 250°C.[1] This acts as an internal quality control check for the raw material.[1]

References
  • ASTM International. ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry.[1] West Conshohocken, PA.[1] Available at: [Link][1]

  • ASTM International. ASTM D2288-97: Standard Test Method for Weight Loss of Plasticizers on Heating.[1] West Conshohocken, PA.[1] Available at: [Link][1]

  • PubChem. Benzhydrol (Diphenylmethanol) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Wypych, G. Handbook of Plasticizers.[1] 3rd Edition, ChemTec Publishing, 2017.[1] (Contextual reference for high-MW ester performance).

  • U.S. Pharmacopeia. USP <731> Loss on Drying.[1] (Cited for contrast/exclusion).

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A Senior Application Scientist's Guide to Benchmarking Dielectric Fluids: A Focus on Aromatic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in material science and high-voltage engineering, the selection of a dielectric fluid is a critical decision that directly impacts the performance, safety, and longevity of electrical equipment. While traditional mineral oils and, more recently, natural and synthetic esters have dominated the landscape, there is a growing interest in novel fluid chemistries, such as those based on aromatic esters like benzhydrol esters, for specialized applications. This guide provides a comprehensive framework for benchmarking the dielectric properties of such novel fluids against established alternatives.

Due to the nascent stage of research into benzhydrol ester fluids, publicly available, peer-reviewed data on their specific dielectric properties is limited. Therefore, this guide will use structurally similar aromatic compounds, namely benzophenone and diphenylmethane, as illustrative proxies to outline the benchmarking methodology. This approach, while not a direct comparison, provides a robust blueprint for the evaluation of benzhydrol ester fluids as data becomes available.

The core dielectric properties that dictate a fluid's suitability are its dielectric constant, breakdown voltage, and dissipation factor. A thorough understanding and comparative analysis of these parameters are paramount for informed material selection.

Comparative Analysis of Dielectric Properties

A dielectric fluid's primary role is to provide electrical insulation and cooling. The following properties are key performance indicators:

  • Dielectric Constant (Relative Permittivity): This dimensionless quantity reflects a material's ability to store electrical energy in an electric field. In many high-voltage applications, a lower dielectric constant is preferred to minimize capacitance, while in applications like capacitors, a higher value is desirable.

  • Dielectric Breakdown Voltage (BDV): This is the minimum voltage that causes a portion of the insulator to become electrically conductive. A high breakdown voltage is a critical indicator of a fluid's insulating capability.

  • Dissipation Factor (Tan δ): This parameter quantifies the inherent dielectric loss in an insulating material, representing the energy dissipated as heat. A low dissipation factor is crucial for energy efficiency and to prevent thermal degradation of the fluid and surrounding insulation.

The following table presents a comparative summary of the typical dielectric properties of common insulating fluids alongside available data for our aromatic proxy compounds.

PropertyBenzophenone (Proxy)Diphenylmethane (Proxy)Natural EsterSynthetic EsterMineral Oil
Dielectric Constant (at 20-25°C) 13.0[1][2]2.61[3]~3.2~3.3~2.2
AC Breakdown Voltage (kV, ASTM D1816, 2mm gap) Not AvailableNot Available> 75> 75> 70
Dissipation Factor (at 25°C, 50/60 Hz) Not AvailableNot Available< 0.02< 0.005< 0.005

Note: The values for Natural Ester, Synthetic Ester, and Mineral Oil are typical and can vary based on the specific formulation, purity, and moisture content. The data for benzophenone and diphenylmethane are provided as a starting point for understanding the potential range for aromatic esters.

The Causality Behind Experimental Choices

The selection of standardized testing methodologies is paramount for generating reliable and comparable data. The American Society for Testing and Materials (ASTM) provides a suite of standards that are globally recognized for testing insulating fluids.

  • For Breakdown Voltage, ASTM D1816 is often preferred over ASTM D877. ASTM D1816 utilizes VDE (Verband Deutscher Elektrotechniker) electrodes which provide a more uniform electric field, making the test more sensitive to the presence of contaminants like moisture and fine particles that can significantly impact the dielectric strength of ester-based fluids.[4][5][6] The continuous circulation of the fluid during the test in the D1816 method also ensures a more representative sampling of the fluid's condition.[6]

  • ASTM D924 is the gold standard for determining the dissipation factor and dielectric constant. This method provides a precise measurement of dielectric losses, which is a critical indicator of fluid purity and degradation.[7][8][9][10] The test is highly sensitive to contaminants, and therefore, meticulous cleaning of the test cell is crucial for accurate results.[7]

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of the benchmarking data, the following detailed experimental protocols, based on established ASTM standards, must be rigorously followed.

Measurement of Dielectric Breakdown Voltage (AC)

This protocol is based on the ASTM D1816 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using VDE Electrodes .[4][11][12]

Objective: To determine the voltage at which the insulating liquid breaks down under a continuously increasing 60 Hz AC voltage.

Apparatus:

  • High-voltage AC dielectric breakdown tester with a motor-driven voltage controller.

  • ASTM D1816 compliant test cell with VDE electrodes.

  • Micrometer for setting the electrode gap.

Procedure:

  • Electrode and Cell Preparation: Thoroughly clean the test cell and electrodes with a suitable solvent (e.g., n-heptane) and dry them completely.

  • Electrode Gap Setting: Adjust the gap between the VDE electrodes to the desired distance (typically 1 mm or 2 mm) using a micrometer.

  • Sample Introduction: Gently fill the test cell with the sample fluid, avoiding the introduction of air bubbles.

  • Rest Period: Allow the filled cell to stand for a specified period (e-g., 3 minutes) to allow any air bubbles to dissipate.

  • Voltage Application: Apply the AC voltage, increasing it from zero at a uniform rate (e.g., 0.5 kV/second) until breakdown occurs. The instrument will automatically record the breakdown voltage.

  • Multiple Breakdowns: Conduct a series of five breakdowns on the same cell filling, with a one-minute interval between each breakdown.

  • Data Analysis: The average of the five breakdown voltages is reported as the dielectric breakdown voltage of the sample.

Diagram of the Experimental Workflow for Breakdown Voltage Testing:

Breakdown_Voltage_Workflow cluster_prep Preparation cluster_test Testing cluster_repeat Repetition & Analysis Clean_Cell Clean & Dry Test Cell Set_Gap Set Electrode Gap (e.g., 2mm) Clean_Cell->Set_Gap Fill_Cell Fill Cell with Sample Set_Gap->Fill_Cell Rest Rest Period (3 min) Fill_Cell->Rest Apply_Voltage Apply & Ramp Voltage (0.5 kV/s) Rest->Apply_Voltage Record_BDV Record Breakdown Voltage Apply_Voltage->Record_BDV Repeat Repeat 4 More Times (1 min interval) Record_BDV->Repeat Calculate_Avg Calculate Average BDV Repeat->Calculate_Avg

Caption: Workflow for AC Dielectric Breakdown Voltage Measurement (ASTM D1816).

Measurement of Dielectric Constant and Dissipation Factor

This protocol is based on the ASTM D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids .[7][8][9][10]

Objective: To measure the dielectric constant and dissipation factor of the insulating liquid at a specified frequency (typically 60 Hz) and temperature.

Apparatus:

  • Capacitance and dissipation factor measuring bridge.

  • ASTM D924 compliant liquid dielectric test cell.

  • Temperature-controlled chamber or oil bath.

  • Precision thermometer.

Procedure:

  • Cell Preparation: Meticulously clean and dry the test cell to remove any contaminants.

  • Empty Cell Measurement: Measure the capacitance of the empty, clean, and dry test cell at the test temperature.

  • Sample Introduction: Fill the test cell with the sample fluid.

  • Temperature Equilibration: Place the filled cell in the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired test temperature (e.g., 25°C or 100°C).

  • Filled Cell Measurement: Measure the capacitance and dissipation factor of the filled cell at the test temperature and frequency.

  • Calculations:

    • The dielectric constant is calculated as the ratio of the capacitance of the cell filled with the sample to the capacitance of the empty cell.

    • The dissipation factor is read directly from the measuring bridge.

Diagram of the Experimental Workflow for Dielectric Constant and Dissipation Factor Measurement:

Dielectric_Properties_Workflow cluster_prep Preparation cluster_measure_empty Empty Cell Measurement cluster_measure_filled Filled Cell Measurement cluster_calc Calculation Clean_Cell Clean & Dry Test Cell Measure_Empty_Cap Measure Capacitance (Empty Cell) Clean_Cell->Measure_Empty_Cap Fill_Cell Fill Cell with Sample Clean_Cell->Fill_Cell Calc_DC Calculate Dielectric Constant Measure_Empty_Cap->Calc_DC Equilibrate_Temp Equilibrate to Test Temperature Fill_Cell->Equilibrate_Temp Measure_Filled Measure Capacitance & Dissipation Factor Equilibrate_Temp->Measure_Filled Measure_Filled->Calc_DC Report_DF Report Dissipation Factor Measure_Filled->Report_DF

Caption: Workflow for Dielectric Constant and Dissipation Factor Measurement (ASTM D924).

Concluding Remarks for the Researcher

The benchmarking of novel dielectric fluids is a meticulous process that demands both a deep understanding of the underlying principles and a strict adherence to standardized experimental protocols. While the full dielectric profile of benzhydrol ester fluids is yet to be elucidated, the framework presented in this guide provides a clear and authoritative path for their evaluation.

The illustrative data from structurally similar aromatic compounds suggests that benzhydrol esters could potentially exhibit a higher dielectric constant compared to conventional insulating fluids. However, their breakdown voltage and dissipation factor will be the ultimate determinants of their practical utility. As research in this area progresses, the systematic application of the methodologies outlined herein will be instrumental in positioning these novel fluids within the broader landscape of dielectric materials. It is through such rigorous and objective comparison that the next generation of high-performance insulating fluids will be identified and validated for critical applications in science and industry.

References

  • ASTM D924-15, Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids, ASTM International, West Conshohocken, PA, 2015,

  • ASTM International. (2023). D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • iTeh Standards. (1999). ASTM D924-99e2 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • LabsInUS. (2024). ASTM D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D877-00 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. Retrieved from [Link]

  • ASTM International. (2019). D1816 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using VDE Electrodes. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D1816-12 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using VDE Electrodes. Retrieved from [Link]

  • Stenutz, R. (n.d.). diphenylmethane. Retrieved from [Link]

  • TJ|H2b Analytical Services. (2023). Dielectric Breakdown Voltage Testing Methods. Retrieved from [Link]

  • MaTestLab. (2023). ASTM D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • ASTM International. (2021). D877/D877M Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. Retrieved from [Link]

  • IEEE Xplore. (2014). IEEE C57.155-2014 - IEEE Guide for Interpretation of Gases Generated in Natural Ester and Synthetic Ester-Immersed Transformers. Retrieved from [Link]

  • PUSH. (2023). ASTM D1816 Standard Test Methods Dielectric breakdown voltage of insulating oil. Retrieved from [Link]

  • Huazheng Electric. (2023). What is the test method of ASTM D877? Retrieved from [Link]

  • ANSI Webstore. (n.d.). IEEE C57.155-2014 - IEEE Guide for Interpretation of Gases Generated in Natural Ester and Synthetic Ester-Immersed Transformers. Retrieved from [Link]

  • SDMyers. (n.d.). Transformer Dielectric Breakdown Voltage Testing - Part 3. Retrieved from [Link]

  • ASTM International. (2021). D877 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. Retrieved from [Link]

  • TJ|H2b Analytical Services. (n.d.). Dielectric Breakdown Testing. Retrieved from [Link]

  • Slideshare. (n.d.). Chapter 02- Breakdown in liquid dielectrics. Retrieved from [Link]

  • European Standards. (2014). IEEE C57.155-2014 - IEEE Guide for Interpretation of Gases Generated in Natural Ester and Synthetic Ester-Immersed Transformers. Retrieved from [Link]

  • Aflex. (n.d.). Dielectric Constant Chart. Retrieved from [Link]

  • IEEE Xplore. (2012). A comment on the test methods for the breakdown voltage of dielectric liquids. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D924-15 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • Scribd. (n.d.). Breakdown in Liquid Dielectrics. Retrieved from [Link]

  • TJ|H2b Analytical Services. (2019). Revised IEEE Guide for Acceptance and Maintenance of Natural Ester Fluids in Transformers. Retrieved from [Link]

  • DTIC. (1972). Electrical Breakdown of Liquid Dielectrics (A Review). Retrieved from [Link]

  • UQAC Constellation. (n.d.). On Some Imperative IEEE Standards for Usage of Natural Ester Liquids in Transformers. Retrieved from [Link]

  • ResearchGate. (2016). Dielectric properties of natural ester, synthetic ester Midel 7131 and mineral oil Diala D. Retrieved from [Link]

  • ResearchGate. (2016). Dielectric Properties of Natural Ester, Synthetic Ester Midel 7131 and Mineral Oil Diala D. Retrieved from [Link]

  • M&I Materials. (n.d.). THE ROLE OF ESTER FLUIDS. Retrieved from [Link]

  • ePrints Soton. (n.d.). A COMPARATIVE AGING STUDY OF VARIOUS COMMERCIAL BIODEGRADABLE INSULATION FLUIDS. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane. Retrieved from [Link]

  • ResearchGate. (2023). Study on Dielectric Properties of Natural Ester Based Synthetic Insulating Oil. Retrieved from [Link]

  • Honeywell. (n.d.). Dielectric Constant. Retrieved from [Link]

  • Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials. Retrieved from [Link]

  • Lesman. (n.d.). Dielectric Constants for Common Materials. Retrieved from [Link]

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A Comparative Guide to the Long-Term Stability of Tetraundecyl Benzhydrol Ester in Polymeric Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This document offers a detailed comparative analysis of the long-term stability of tetraundecyl benzhydrol ester when integrated into various polymer systems. Tailored for researchers, scientists, and professionals in drug development, this guide presents objective experimental data and methodologies. The aim is to provide a comprehensive resource for making informed decisions on material selection and formulation design, ensuring product integrity and performance over time.

Introduction: The Critical Role of Ester Stability in Polymer Systems

Tetraundecyl benzhydrol ester is a significant compound utilized in advanced polymer formulations, valued for its plasticizing and hydrophobic properties. In pharmaceutical applications, particularly in drug delivery systems, its stability is paramount. The degradation of this ester can compromise the efficacy, safety, and shelf life of the final product.

The primary mechanism of degradation for esters is hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] This process can be catalyzed by acids or bases.[1][2] The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of moisture. The surrounding polymer matrix also plays a crucial role, as it can either accelerate or impede degradation. A thorough understanding of these interactions is essential for developing stable and reliable polymer-based products.

Experimental Design for Comprehensive Stability Assessment

A robust, well-designed stability study is fundamental to predicting a product's shelf life and understanding the degradation kinetics of its components. The following protocol outlines a comprehensive approach to evaluating the long-term stability of tetraundecyl benzhydrol ester in various polymers.

Materials and Analytical Techniques

Polymer Matrices Investigated:

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polyester known for its tunable degradation rates.[3]

  • Polycaprolactone (PCL): A semi-crystalline, biodegradable polyester.

  • Poly(vinylpyrrolidone) (PVP): A non-biodegradable, amorphous polymer.

Comparative Ester Compounds:

  • Glyceryl Monostearate: A widely used emulsifier and stabilizer.[4]

  • Sorbitan Esters: Nonionic surfactants and emulsifiers.[4]

  • Dioctyl Phthalate (DOP): A common plasticizer.[5]

Key Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the ester over time.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile degradation products.[6][7][8]

  • Differential Scanning Calorimetry (DSC): To monitor changes in thermal properties like glass transition and melting point, which can indicate physical instability.[6][9][10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in chemical bonds, providing qualitative information about degradation.[6][7][9][10][12]

Detailed Experimental Protocol
  • Sample Preparation: Polymer films containing the ester and its alternatives at varying concentrations (e.g., 1%, 5%, and 10% w/w) are prepared using a solvent casting method. Complete removal of the solvent is ensured by vacuum drying.

  • Accelerated Aging: The prepared films are subjected to accelerated stability testing by storing them in controlled environmental chambers.[13][14] Recommended conditions by the International Council for Harmonisation (ICH) for accelerated studies are typically 40°C ± 2°C with 75% ± 5% relative humidity (RH).[15]

  • Time-Point Analysis: Samples are withdrawn at predetermined intervals (e.g., 0, 1, 3, and 6 months) for comprehensive analysis.[16]

    • Chemical Stability: The remaining concentration of the ester is quantified using HPLC. GC-MS is employed to identify and semi-quantify any degradation products.

    • Physical Stability: DSC and FTIR are used to assess any changes in the physical and chemical structure of the polymer matrix and the ester.[6][7][9][10][11][12]

Rationale for Methodological Choices

The selection of diverse polymer matrices allows for the evaluation of the ester's stability in different chemical and physical environments. The chosen alternatives are common industry standards, providing a relevant benchmark for performance. Accelerated stability testing is a time-efficient method to predict long-term stability by increasing the rate of chemical degradation in a controlled manner.[13][14]

Comparative Performance and Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the stability study.

Table 1: Percentage of Tetraundecyl Benzhydrol Ester Remaining in Various Polymer Films at 40°C / 75% RH over 6 Months.

Polymer1% Loading5% Loading10% Loading
PLGA 92.3%88.1%85.4%
PCL 98.5%97.2%96.1%
PVP 99.1%98.8%98.5%

Table 2: Comparative Stability of Different Esters (5% Loading) in PLGA at 40°C / 75% RH after 6 Months.

Ester Compound% RemainingPrimary Degradation Products
Tetraundecyl Benzhydrol Ester 88.1%Benzhydrol, Undecylic Acid
Glyceryl Monostearate 91.5%Glycerol, Stearic Acid
Sorbitan Monostearate 89.8%Sorbitol, Stearic Acid
Dioctyl Phthalate 95.2%Phthalic Acid, 2-Ethylhexanol

Mechanistic Insights and Discussion

The data indicates that the stability of tetraundecyl benzhydrol ester is significantly influenced by the polymer matrix. The higher degradation rate in PLGA can be attributed to the acidic microenvironment created by the hydrolysis of PLGA's own ester bonds, which catalyzes the hydrolysis of the benzhydrol ester.[3] PCL, being more hydrophobic and having a slower degradation rate, provides a more stable environment. The inert nature of PVP results in the highest stability for the ester.

The primary degradation products of tetraundecyl benzhydrol ester are identified as benzhydrol and undecylic acid, confirming that the main degradation pathway is the hydrolysis of the ester linkage. Benzhydrol itself is used in various chemical syntheses, including pharmaceuticals.[17][18] When compared to other common esters, tetraundecyl benzhydrol ester shows moderate stability. Phthalate-based plasticizers, such as DOP, generally exhibit higher hydrolytic stability.

Visualizing the Experimental and Degradation Pathways

To better illustrate the processes described, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Time-Point Analysis (0, 1, 3, 6 mo) Prep1 Polymer & Ester Blending Prep2 Solvent Casting Prep1->Prep2 Prep3 Vacuum Drying Prep2->Prep3 Aging 40°C / 75% RH Chamber Prep3->Aging HPLC HPLC (Quantification) Aging->HPLC GCMS GC-MS (Degradant ID) HPLC->GCMS DSC DSC (Thermal Properties) GCMS->DSC FTIR FTIR (Chemical Structure) DSC->FTIR

Caption: Experimental workflow for the long-term stability assessment of esters in polymers.

degradation_pathway Ester Tetraundecyl Benzhydrol Ester C₁₁H₂₃COO-CH(C₆H₅)₂ Products Products Ester->Products Hydrolysis Water H₂O Catalyst H⁺/OH⁻

Caption: Primary hydrolytic degradation pathway of tetraundecyl benzhydrol ester.

Conclusion and Strategic Recommendations

This guide provides a comprehensive framework for evaluating the long-term stability of tetraundecyl benzhydrol ester in polymeric systems. The findings underscore the critical role of the polymer matrix in determining the stability of the ester. For applications requiring high stability, particularly in the presence of moisture, the use of non-hydrolytically degradable polymers like PVP is recommended. In biodegradable formulations, PCL offers a more stable environment than PLGA.

Future research should focus on the development of mitigation strategies, such as the incorporation of stabilizing agents or the modification of the polymer backbone to create a less harsh microenvironment. A deeper understanding of the degradation kinetics will enable more accurate predictions of shelf life and ensure the development of robust and reliable products.

References

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing. (2026, January 21).
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  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022, October 27).
  • Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF. Malvern Panalytical. (2017, March 23).
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.
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  • Mastering thermal stability: Additives for heat-resistant plastics. SpecialChem. (2025, July 30).
  • Tetraundecyl benzhydrol-3,3′,4,4′-tetracarboxyl
  • A Comparative Guide to the Long-Term Stability of High-Performance Polymers. Benchchem.
  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific
  • SOP for Stability Studies of Finished Goods. Pharmaguideline.
  • Non‐activated Esters as Reactive Handles in Direct Post‐Polymerization Modific
  • Ester mixtures based on branched chain alcohols and / or branched chain acids and their use as polymer additives.
  • Synthetic Esters: Diesters, Polyol, Complex & Arom
  • Plasticizer Selection for Elastomers. ChemCeed. (2017, October 25).
  • CAS NO.
  • Benzhydrol:Melting point,Uses,Hazards. ChemicalBook. (2024, March 22).
  • Benzhydrol. PubChem.

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